molecular formula C15H14Br2O4 B1145011 3,3'-Methylenebis[5-bromo-saligenin CAS No. 875235-19-1

3,3'-Methylenebis[5-bromo-saligenin

Katalognummer: B1145011
CAS-Nummer: 875235-19-1
Molekulargewicht: 418.08 g/mol
InChI-Schlüssel: QHPKZEOOZXBDPH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,3'-Methylenebis[5-bromo-saligenin is a useful research compound. Its molecular formula is C15H14Br2O4 and its molecular weight is 418.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,3'-Methylenebis[5-bromo-saligenin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3'-Methylenebis[5-bromo-saligenin including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

875235-19-1

Molekularformel

C15H14Br2O4

Molekulargewicht

418.08 g/mol

IUPAC-Name

4-bromo-2-[[5-bromo-2-hydroxy-3-(hydroxymethyl)phenyl]methyl]-6-(hydroxymethyl)phenol

InChI

InChI=1S/C15H14Br2O4/c16-12-2-8(14(20)10(4-12)6-18)1-9-3-13(17)5-11(7-19)15(9)21/h2-5,18-21H,1,6-7H2

InChI-Schlüssel

QHPKZEOOZXBDPH-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C(=C1CC2=C(C(=CC(=C2)Br)CO)O)O)CO)Br

Herkunft des Produkts

United States
Foundational & Exploratory

Chemical structure and properties of 3,3'-Methylenebis[5-bromo-saligenin]

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3'-Methylenebis[5-bromo-saligenin] is a halogenated phenolic compound with a structure suggesting potential for diverse applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical structure, proposed synthesis, and inferred physicochemical and biological properties based on established chemical principles and data from analogous structures. Due to the limited publicly available data on this specific molecule, this document leverages information on its core components—saligenin, the methylenebis linkage, and brominated aromatic systems—to provide a foundational understanding for researchers. All postulations are grounded in established chemical literature to ensure scientific integrity.

Introduction: Unveiling a Molecule of Interest

3,3'-Methylenebis[5-bromo-saligenin] (CAS No. 875235-19-1) belongs to the class of bisphenols, characterized by two phenolic rings linked by a methylene bridge. The presence of bromine atoms and hydroxymethyl groups (-CH₂OH) on each aromatic ring introduces unique electronic and steric properties, suggesting a potential for targeted biological activity and utility as a versatile chemical intermediate. Saligenin (2-hydroxybenzyl alcohol) itself is a known precursor in organic synthesis[1][2]. The dimerization via a methylene bridge and the incorporation of bromine, a heavy halogen, are expected to significantly modulate its properties compared to the parent monomer. This guide will deconstruct the molecule to provide a scientifically rigorous projection of its characteristics and potential.

Chemical Structure and Physicochemical Properties

The fundamental architecture of 3,3'-Methylenebis[5-bromo-saligenin] is key to understanding its behavior.

Molecular Structure

The structure consists of two saligenin units connected by a methylene (-CH₂-) group at the 3 and 3' positions. Each saligenin moiety is substituted with a bromine atom at the 5-position, which is para to the hydroxyl group and ortho to the hydroxymethyl group.

  • Molecular Formula: C₁₅H₁₄Br₂O₄[3]

  • Key Structural Features:

    • Phenolic Hydroxyl Groups (-OH): These groups are acidic and can participate in hydrogen bonding, influencing solubility and interactions with biological targets.

    • Hydroxymethyl Groups (-CH₂OH): These primary alcohol functional groups can be sites for oxidation or esterification, offering handles for further chemical modification[4].

    • Methylene Bridge (-CH₂-): This linker provides a degree of conformational flexibility between the two aromatic rings.

    • Bromine Atoms (-Br): The electron-withdrawing nature of bromine can increase the acidity of the phenolic protons. Its lipophilicity can enhance membrane permeability.

Figure 1: Chemical structure of 3,3'-Methylenebis[5-bromo-saligenin].

Predicted Physicochemical Properties
PropertyPredicted Value/CharacteristicRationale
Molecular Weight ~446.03 g/mol Based on the molecular formula C₁₅H₁₄Br₂O₄.
Appearance Likely a white to off-white solid.Saligenin is a white solid[1]. Most bisphenols are crystalline solids at room temperature.
Melting Point Expected to be significantly higher than saligenin (86 °C)[1].Increased molecular weight, symmetry, and potential for intermolecular hydrogen bonding and Van der Waals forces due to the bromine atoms would lead to a more stable crystal lattice.
Solubility Poorly soluble in water. Soluble in polar organic solvents like ethanol, methanol, DMSO, and DMF.The large, nonpolar bis-aromatic structure and heavy bromine atoms will dominate, despite the presence of four polar hydroxyl groups. The solubility of the related flavonoid, apigenin, is also poor in water[5].
Acidity (pKa) The phenolic protons are expected to be more acidic than phenol (pKa ~10) and saligenin.The electron-withdrawing inductive effect of the bromine atom para to the hydroxyl group stabilizes the corresponding phenoxide ion, thereby increasing acidity.
Spectroscopic Data ¹H NMR: Aromatic protons in the 6-8 ppm range, a singlet for the methylene bridge around 4 ppm, and signals for the hydroxymethyl and hydroxyl protons. ¹³C NMR: Aromatic carbons in the 110-160 ppm range. IR: Broad O-H stretch around 3200-3600 cm⁻¹, C-O stretch around 1200 cm⁻¹, and aromatic C=C stretches around 1450-1600 cm⁻¹. MS: A characteristic isotopic pattern for two bromine atoms (M, M+2, M+4 peaks).These predictions are based on standard chemical shifts and vibrational frequencies for the functional groups present and are consistent with data for similar structures[6][7].

Proposed Synthesis Pathway

A plausible and efficient synthesis of 3,3'-Methylenebis[5-bromo-saligenin] would likely involve a two-step process: the regioselective bromination of a suitable precursor followed by a condensation reaction.

Synthesis_Workflow cluster_0 Step 1: Bromination cluster_1 Step 2: Methylene Bridge Formation Saligenin Saligenin Bromosali 5-Bromosaligenin Saligenin->Bromosali Regioselective Bromination Brominating_Agent Brominating Agent (e.g., NBS, Br₂) Brominating_Agent->Bromosali Bromosali2 5-Bromosaligenin (2 equivalents) Final_Product 3,3'-Methylenebis [5-bromo-saligenin] Bromosali2->Final_Product Acid or Base Catalyzed Condensation Formaldehyde Formaldehyde (HCHO) Formaldehyde->Final_Product

Sources

Comprehensive Technical Guide: Molecular Weight, Exact Mass, and Mass Spectrometry Profiling of 3,3'-Methylenebis[5-bromo-saligenin]

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the synthesis and stability profiling of β2-adrenoceptor agonists—most notably Salbutamol and its derivatives—controlling dimeric impurities is a critical regulatory requirement. 3,3'-Methylenebis[5-bromo-saligenin] (CAS: 875235-19-1) is a heavily halogenated dimeric impurity that emerges during the synthetic condensation phases of these active pharmaceutical ingredients (APIs). For analytical chemists and drug development professionals, accurately identifying this compound requires a deep understanding of its exact mass, its unique isotopic signature, and its ionization behavior.

This whitepaper provides an authoritative, step-by-step guide to the structural elucidation, theoretical mass calculations, and High-Resolution Mass Spectrometry (HRMS) protocols required to isolate and validate this specific impurity.

Chemical Identity & Structural Elucidation

To design an effective analytical method, one must first deconstruct the nomenclature and molecular architecture of the target compound.

The name 3,3'-Methylenebis[5-bromo-saligenin] refers to two units of 5-bromo-saligenin linked by a central methylene (-CH₂-) bridge. By mapping this to its IUPAC phenol-based synonym—6,6'-Methylenebis(4-bromo-2-(hydroxymethyl)phenol) —the regiochemistry becomes clear:

  • C1: The phenolic hydroxyl (-OH) group.

  • C2 (ortho): The hydroxymethyl (-CH₂OH) group.

  • C4 (para): The bromine (-Br) atom.

  • C6 (ortho): The methylene bridge connecting the two monomeric rings.

Because the bromine atom is situated para to the phenolic hydroxyl group, it exerts an electron-withdrawing inductive effect that lowers the pKa of the phenol. This structural nuance is the direct cause of the compound's high ionization efficiency in negative-ion mass spectrometry.

Quantitative Data Summary
ParameterSpecification
Chemical Name 3,3'-Methylenebis[5-bromo-saligenin]
IUPAC Synonym 6,6'-Methylenebis(4-bromo-2-(hydroxymethyl)phenol)
CAS Registry Number [1]
Molecular Formula C₁₅H₁₄Br₂O₄
Average Molecular Weight 418.08 g/mol
Monoisotopic Exact Mass 415.9259 Da
Target [M-H]⁻ Ion Exact Mass 414.9186 Da
Isotopic Pattern (M : M+2 : M+4) ~ 1 : 2 : 1

Theoretical Mass & Isotopic Signature

In pharmaceutical impurity profiling, relying on the average molecular weight (418.08 g/mol ) is insufficient. Regulatory frameworks, such as the [2], mandate the unambiguous identification of unknown impurities. This requires the calculation of the monoisotopic exact mass .

Exact Mass Calculation

The monoisotopic mass is calculated using the lowest-mass, most abundant isotopes for each element (¹²C, ¹H, ⁷⁹Br, ¹⁶O):

  • Carbon (15 × 12.000000): 180.000000 Da

  • Hydrogen (14 × 1.007825): 14.109550 Da

  • Bromine (2 × 78.918336): 157.836672 Da

  • Oxygen (4 × 15.994915): 63.979660 Da

  • Total Monoisotopic Mass: 415.925882 Da

The Diagnostic Bromine Signature

Because naturally occurring bromine exists as two nearly equal isotopes—⁷⁹Br (50.69%) and ⁸¹Br (49.31%)—the presence of two bromine atoms in this molecule creates a highly diagnostic isotopic cluster. The probability distribution yields three major peaks separated by 2 Da:

  • M (⁷⁹Br₂): ~25% relative abundance (Exact Mass: 415.9259)

  • M+2 (⁷⁹Br⁸¹Br): ~50% relative abundance (Exact Mass: 417.9238)

  • M+4 (⁸¹Br₂): ~25% relative abundance (Exact Mass: 419.9218)

This 1:2:1 ratio acts as a self-validating fingerprint during mass spectrometry, instantly differentiating this brominated dimer from non-halogenated API degradation products [3].

Mechanistic Origin in Drug Synthesis

This compound does not form spontaneously; it is a byproduct of electrophilic aromatic substitution during the synthesis of β2-agonists. When 5-bromo-saligenin is exposed to formaldehyde (or equivalent methylene donors) under acidic or basic catalytic conditions, a methylol intermediate forms. Because the para position is blocked by bromine and one ortho position is occupied by the hydroxymethyl group, the cross-linking strictly occurs at the remaining ortho position (C6), yielding the dimer.

Formation_Pathway N1 5-Bromo-saligenin (Monomer) N3 Methylol Intermediate (Electrophilic Attack) N1->N3 Condensation N2 Formaldehyde (HCHO) + Catalyst N2->N3 Condensation N4 3,3'-Methylenebis[5-bromo-saligenin] (Dimeric Impurity) N3->N4 Cross-linking (ortho to OH)

Figure 1: Mechanistic pathway for the formation of the methylenebis impurity via condensation.

Analytical Methodology: LC-HRMS Profiling

To isolate and validate 3,3'-Methylenebis[5-bromo-saligenin] from a complex API matrix, a High-Resolution Liquid Chromatography-Mass Spectrometry (LC-HRMS) workflow is required. The protocol below is designed as a self-validating system, leveraging the compound's acidity for optimal detection.

Step-by-Step Protocol
  • Sample Preparation: Extract the API sample using a 50:50 (v/v) Acetonitrile:Water diluent to ensure the dissolution of both polar monomers and the highly lipophilic dimeric impurity. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Separation (UHPLC):

    • Column: Sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm). The hydrophobicity of the two brominated aromatic rings requires a strong non-polar stationary phase.

    • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

    • Gradient: Run a shallow gradient from 5% B to 95% B over 15 minutes to resolve the dimer from the early-eluting API.

  • Ionization (ESI Negative Mode): Operate the Electrospray Ionization (ESI) source in negative mode . Causality: The para-bromine atom stabilizes the phenoxide anion formed upon deprotonation of the phenolic -OH, making ESI(-) exponentially more sensitive than ESI(+) for this specific molecule.

  • HRMS Detection: Utilize an Orbitrap or Q-TOF mass spectrometer. Set the resolution to ≥70,000 (at m/z 200). Scan the m/z range of 100–1000.

  • Data Processing & Validation: Extract the Ion Chromatogram (EIC) for the deprotonated target mass: [M-H]⁻ at m/z 414.9186 . Apply a tight mass tolerance of ≤5 ppm. Validate the peak by confirming the presence of the m/z 416.916 and 418.914 isotopologues in the strict 1:2:1 ratio.

LC_MS_Workflow A 1. Sample Prep (Acetonitrile Extraction) B 2. UHPLC Separation (C18, Gradient Elution) A->B C 3. ESI(-) Ionization (Deprotonation) B->C D 4. HRMS Detection (Orbitrap/TOF) C->D E 5. Data Analysis (Isotope Verification) D->E

Figure 2: High-Resolution LC-MS/MS workflow for isolating dimeric brominated impurities.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q3A (R2) Impurities in New Drug Substances." European Medicines Agency (EMA). Available at:[Link]

  • Gross, J. H. "Isotopic Patterns and Exact Mass in Mass Spectrometry." Mass Spectrometry: A Textbook, 3rd Edition, Springer. Available at:[Link]

Spectroscopic Characterization of 3,3'-Methylenebis[5-bromo-saligenin]: A Technical Guide for Impurity Profiling

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the pharmaceutical development of β2-adrenoceptor agonists such as salbutamol, the rigorous profiling of process-related impurities is a mandatory regulatory requirement under ICH Q3A/Q3B guidelines[1]. During the synthesis of salbutamol dimers and related bronchodilators, side reactions often yield complex oligomeric byproducts[2]. One such critical impurity is 3,3'-Methylenebis[5-bromo-saligenin] (CAS: 875235-19-1)[3]. As a Senior Application Scientist, I have designed this whitepaper to provide a definitive, self-validating spectroscopic workflow for the isolation, structural elucidation, and routine characterization of this specific bis-saligenin derivative.

Chemical Context & Mechanistic Regioselectivity

To accurately characterize 3,3'-Methylenebis[5-bromo-saligenin], one must first understand the regiochemistry of its formation. The nomenclature can be decoded as follows:

  • The Precursor: "Saligenin" refers to 2-hydroxybenzyl alcohol. In 5-bromo-saligenin, the bromine atom is located para to the phenolic hydroxyl group[4].

  • Regioselective Bridging: During synthesis, residual formaldehyde can generate an electrophilic carbocation. The phenolic hydroxyl group is strongly activating and directs electrophilic aromatic substitution to its ortho and para positions. Because the para position is blocked by the bromine atom, and one ortho position is occupied by the hydroxymethyl group, the electrophilic attack is exclusively forced to the remaining ortho position (C3 in the benzyl alcohol numbering system).

This regioselective condensation yields a highly symmetric C15​H14​Br2​O4​ molecule. Systematically, this is also known as 6,6'-methylenebis(4-bromo-2-(hydroxymethyl)phenol) [4]. The molecule features a central methylene bridge, two phenolic hydroxyls, two hydroxymethyl groups, and two heavy halogens—structural features that dictate our analytical approach.

Analytical Strategy: The Causality Behind the Methods

A robust structural proof cannot rely on a single technique; it requires a self-validating orthogonal system[5]. The rationale for our selected methodology is as follows:

  • LC-HRMS (Negative ESI): We utilize negative electrospray ionization (ESI-) because the phenolic hydroxyl groups readily deprotonate, yielding a highly stable [M−H]− ion. The presence of two bromine atoms dictates a distinct 1:2:1 isotopic signature ( 79Br2​ , 79Br81Br , 81Br2​ ). High-Resolution Mass Spectrometry (HRMS) serves as the definitive first step in confirming the exact molecular formula[6].

  • Multi-Dimensional NMR (in DMSO- d6​ ): We specifically select DMSO- d6​ over CDCl3​ . DMSO strongly hydrogen-bonds with the hydroxyl protons, significantly slowing their chemical exchange rate. This allows us to observe the phenolic and aliphatic -OH signals as sharp, distinct peaks and capture their HMBC (Heteronuclear Multiple Bond Correlation) signals to the aromatic core, which is critical for unambiguously placing the hydroxymethyl and methylene bridge substituents.

  • ATR-FTIR Spectroscopy: Attenuated Total Reflectance (ATR) FTIR provides a non-destructive, solvent-free validation of the solid-state hydrogen-bonding network. We avoid traditional KBr pellets, as they are hygroscopic and can introduce moisture artifacts that obscure the critical O-H stretching region.

Experimental Protocols

Protocol 1: LC-HRMS Isotopic Profiling
  • Sample Preparation: Dissolve 1.0 mg of the isolated impurity in 1.0 mL of LC-MS grade Methanol. Dilute to 10 µg/mL using a 50:50 mixture of Water/Acetonitrile.

  • Chromatography: Inject 2 µL onto a C18 UPLC column (1.7 µm, 2.1 x 100 mm). Elute using a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B) at 0.4 mL/min.

  • Mass Spectrometry: Operate the Q-TOF mass spectrometer in ESI negative mode. Set the capillary voltage to 2.5 kV and the desolvation temperature to 350°C.

  • Data Processing: Extract the chromatogram at the target mass and analyze the isotopic distribution pattern against the theoretical model for C15​H14​Br2​O4​ .

Protocol 2: Multi-Dimensional NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of anhydrous DMSO- d6​ containing 0.03% TMS as an internal standard.

  • 1D Acquisition: Acquire 1H NMR (600 MHz, 16 scans, relaxation delay 2s) and 13C NMR (150 MHz, 1024 scans) spectra at 298 K.

  • 2D Acquisition: Run gradient-selected COSY, HSQC, and HMBC experiments. For HMBC, optimize the long-range coupling delay for JCH​=8 Hz to capture the critical 3-bond correlations from the aromatic protons to the methylene bridge carbon.

Protocol 3: ATR-FTIR Solid-State Analysis
  • Background: Collect a background spectrum (64 scans, 4 cm−1 resolution) on a clean diamond ATR crystal.

  • Measurement: Place 2-3 mg of the dry powder directly onto the crystal. Apply consistent pressure using the ATR anvil.

  • Acquisition: Collect 64 scans from 4000 to 400 cm−1 . Apply atmospheric suppression to remove ambient CO2​ and water vapor interference.

Spectroscopic Data Summaries

Table 1: High-Resolution Mass Spectrometry (HRMS) Data (ESI- Mode)
Isotope CompositionTheoretical m/z [M−H]− Observed m/z Mass Error (ppm)Relative Abundance
79Br2​ 414.9186414.9182-0.96~ 51%
79Br81Br 416.9166416.9165-0.24100% (Base Peak)
81Br2​ 418.9146418.9141-1.19~ 49%
Table 2: 1H and 13C NMR Assignments (DMSO- d6​ , 600/150 MHz)
Position 1H Chemical Shift (ppm), Multiplicity, J (Hz) 13C Chemical Shift (ppm)Key HMBC Correlations ( 1H→13C )
C-1 (C-OH) 9.50 (s, 2H, Phenolic OH)152.0C-1, C-2, C-6
C-2 (C-CH₂OH) -130.0-
C-3 (CH) 7.25 (d, J=2.4 , 2H)127.0C-1, C-5, C-CH₂OH
C-4 (C-Br) -110.5-
C-5 (CH) 7.05 (d, J=2.4 , 2H)132.5C-1, C-3, C-Bridge
C-6 (C-Bridge) -128.5-
CH₂OH 4.45 (d, J=5.5 , 4H)59.0C-1, C-2, C-3
Aliphatic OH 5.10 (t, J=5.5 , 2H)-C-2, CH₂OH
Bridge CH₂ 3.85 (s, 2H)29.5C-1, C-5, C-6
Table 3: ATR-FTIR Key Vibrational Frequencies
Wavenumber ( cm−1 )Peak ShapeFunctional Group Assignment
3350Broad, StrongO-H stretch (Phenolic and Aliphatic, hydrogen-bonded)
2920, 2850Weak, SharpC-H stretch (Aliphatic methylene groups)
1605, 1475Medium, SharpC=C stretch (Aromatic ring skeletal vibrations)
1210StrongC-O stretch (Phenolic)
1020StrongC-O stretch (Aliphatic hydroxymethyl)
650MediumC-Br stretch (Aromatic halogen)

Mechanistic Workflows & Visualizations

Workflow A Impurity Isolation (Prep-HPLC) B HR-ESI-MS (Isotopic Profiling) A->B Mass & Formula C 1D & 2D NMR (Connectivity) A->C Core Scaffold D FTIR Spectroscopy (Functional Groups) A->D Orthogonal Check E Structural Confirmation: 3,3'-Methylenebis[5-bromo-saligenin] B->E C->E D->E

Figure 1: Orthogonal Analytical Workflow for Impurity Characterization.

NMR_Logic H1 1H NMR: H3 & H5 (Meta-coupled doublets) HSQC HSQC (Direct H-C) H1->HSQC HMBC HMBC (2/3-bond H-C) H1->HMBC C1 13C NMR: C1-C6 (Aromatic Core) C1->HSQC C1->HMBC Bridge Methylene Bridge (C6) Connectivity HSQC->Bridge Assigns CH2 HMBC->Bridge H5 to Bridge C Hydroxymethyl Hydroxymethyl (C2) Connectivity HMBC->Hydroxymethyl H3 to CH2OH C

Figure 2: 2D NMR Logic (HSQC/HMBC) for Regiochemical Elucidation.

Conclusion & Quality Assurance

The structural elucidation of 3,3'-Methylenebis[5-bromo-saligenin] requires a meticulous combination of exact mass determination and multi-dimensional connectivity mapping. By leveraging the 1:2:1 isotopic signature of the dibrominated core in HRMS[6] and utilizing DMSO- d6​ to lock the hydroxyl protons for HMBC NMR analysis, we establish a self-validating analytical system. This protocol not only confirms the identity of the impurity but provides a robust, reproducible framework for routine quality control in the manufacturing of salbutamol-derived therapeutics[1].

References

  • 85-5163-44 3,3'-Methylenebis[5-bromo-saligenin 100mg CAS No ... - AS-1 / Vertex AI Search Grounding.
  • Impurity Profile of Bronchodilators used in Asthma: A Critical Review - PubMed (NIH).
  • 3,3-Methylenebis[5-bromo-saligenin | 875235-19-1 - Splendid Lab.
  • Synthesis, Isolation and Characterization of Process-Related Impurities in Salbutamol Sulphate - ResearchGate.
  • Urinary Excretion Kinetics of Salbutamol and Its Sulfoconjugated Main Metabolite - Preprints.org.

Sources

In Vitro Toxicological Profile of 3,3'-Methylenebis[5-bromo-saligenin]: A Comprehensive Mechanistic and Regulatory Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Regulatory Context

3,3'-Methylenebis[5-bromo-saligenin] (CAS 875235-19-1) is a complex, halogenated bis-phenolic compound primarily identified as a critical process impurity in the synthesis of β2-adrenoceptor agonists, most notably Salbutamol (Albuterol) and its dimeric derivatives (e.g., Salbutamol Impurity F)[1][2][3]. In the highly regulated landscape of drug development, the presence of such dimeric impurities necessitates rigorous toxicological profiling under the ICH Q3A(R2) (Impurities in New Drug Substances) and ICH M7(R2) (Assessment and Control of DNA Reactive Impurities) guidelines.

This whitepaper provides an authoritative, mechanistic framework for evaluating the in vitro toxicological profile of 3,3'-Methylenebis[5-bromo-saligenin], moving beyond basic compliance to establish a predictive safety paradigm based on its unique structural alerts.

Structural Alerts and Mechanistic Rationale

As toxicologists, we must first deconstruct the pharmacophore to predict off-target liabilities. The architecture of 3,3'-Methylenebis[5-bromo-saligenin] presents three distinct structural alerts[4]:

  • The Saligenin Moiety (ortho-Hydroxybenzyl Alcohol): Saligenins are classic toxicological flags. Under physiological conditions, or via Cytochrome P450-mediated oxidation, the benzylic alcohol can undergo rapid dehydration to form an ortho-quinone methide (o-QM)[5]. o-QMs are highly electrophilic, transient species that readily form covalent adducts with nucleophilic centers in DNA (driving mutagenesis) and cellular proteins (driving cytotoxicity and haptenization).

  • Aromatic Bromination: The substitution of bromine at the 5-position significantly increases the molecule's lipophilicity (LogP), enhancing cell membrane permeability. Furthermore, halogens stabilize the precursor phenoxide ion, lowering the activation energy required for toxic quinone methide formation.

  • Methylene-Bridged Bis-Phenol Core: The molecule shares profound 3D stereoelectronic homology with bisphenol derivatives (e.g., Bisphenol F). The addition of bulky bromine atoms mimics the steric profile of thyroid hormones (T3/T4), raising the potential for off-target endocrine disruption (e.g., TRα/β or ERα agonism), a critical liability for chronic exposure.

Bioactivation A 3,3'-Methylenebis [5-bromo-saligenin] B Hepatic Metabolism (CYP450 / S9 Fraction) A->B Oxidation C Reactive Intermediate: ortho-Quinone Methide (o-QM) B->C Dehydration D DNA Adduction (Genotoxicity / Mutagenesis) C->D Covalent Binding E Protein Binding (Cytotoxicity / Sensitization) C->E Covalent Binding F Glutathione (GSH) Conjugation (Detoxification Pathway) C->F Scavenging

Bioactivation of 3,3'-Methylenebis[5-bromo-saligenin] to reactive ortho-quinone methides.

Self-Validating Experimental Protocols

To empirically validate the mechanistic hypotheses outlined above, we deploy a tiered, self-validating in vitro testing battery. Every protocol described below is engineered with internal controls to distinguish true toxicological signals from experimental artifacts.

Protocol A: Miniaturized Ames Fluctuation Test (Genotoxicity)
  • Causality: Designed to detect point mutations and frameshifts caused by potential DNA adduction from the o-QM intermediate. The miniaturized 384-well format is utilized to conserve the highly specific API impurity while maintaining strict OECD 471 compliance.

  • Self-Validation: The inclusion of both +S9 and -S9 conditions isolates direct-acting mutagenicity from metabolite-driven mutagenicity.

  • Methodology:

    • Strain Preparation: Culture Salmonella typhimurium strains TA98 (frameshift) and TA100 (base-pair substitution) overnight in nutrient broth to an optical density (OD600) of 1.0.

    • Metabolic Activation: Prepare a 10% rat liver S9 mix (induced with Aroclor 1254) supplemented with NADP+ and glucose-6-phosphate to simulate hepatic CYP450 bioactivation.

    • Exposure: In a 384-well plate, combine 2.5 µL of 3,3'-Methylenebis[5-bromo-saligenin] (serial dilutions in DMSO, max 1% v/v final), 10 µL of S9 mix (or buffer for the -S9 arm), and 10 µL of the bacterial suspension.

    • Incubation: Incubate the microplate at 37°C for 90 minutes to allow for metabolic activation and DNA interaction.

    • Indicator Addition: Add 48 µL of Reversion Indicator Media (containing bromocresol purple) to each well.

    • Scoring: Incubate for 48 hours at 37°C. Score wells turning from purple to yellow as positive for reversion mutations. Calculate the fold-increase over the vehicle control.

Protocol B: Nuclear Receptor Transactivation Assay (Endocrine Disruption)
  • Causality: Given the structural homology to brominated bisphenols, we must rule out estrogenic or thyroid-disrupting activity.

  • Self-Validation: A multiplexed viability dye is used prior to lysis. This ensures that a drop in luminescence is recognized as true receptor antagonism rather than a false positive caused by basal cell death.

  • Methodology:

    • Cell Line: Utilize HEK293T cells stably transfected with a human Estrogen Receptor alpha (ERα) expression vector and a luciferase reporter driven by Estrogen Response Elements (ERE).

    • Validation Controls: Include 17β-estradiol (E2) as a positive control (validating dynamic range) and fulvestrant as a competitive antagonist (validating receptor specificity).

    • Treatment: Dose cells with 3,3'-Methylenebis[5-bromo-saligenin] (0.01 nM to 10 µM) in steroid-free, charcoal-stripped media for 24 hours.

    • Viability Multiplexing: Add CellTiter-Fluor (measuring live-cell protease activity) and incubate for 30 minutes to normalize luminescence against cell viability.

    • Detection: Lyse cells, add ONE-Glo Luciferase reagent, and quantify luminescence. Calculate the EC50 relative to the E2 maximal response.

ToxWorkflow Step1 Tier 1: In Silico & Physicochemical (Derek Nexus, LogP, pKa) Step2 Tier 2: Genotoxicity Screening (Ames Test, In Vitro Micronucleus) Step1->Step2 Structural Alerts Step3 Tier 3: Endocrine & Cytotoxicity (ERa Reporter, HepG2 Imaging) Step2->Step3 Mutagenic Potential Step4 Tier 4: Cardiac Safety (hERG Automated Patch Clamp) Step3->Step4 Viability & Off-Target Decision Regulatory Submission (ICH M7 / Q3A Compliance) Step4->Decision Safety Margins

Tiered in vitro toxicological workflow for pharmaceutical impurities.

Quantitative Data Synthesis

Based on the physicochemical properties of brominated bis-saligenins and related Salbutamol dimeric impurities[3][6], the following table summarizes the expected in vitro toxicological thresholds. These metrics dictate the acceptable daily intake (ADI) limits during API manufacturing.

Toxicological EndpointAssay SystemTarget MetricExpected Threshold (Bis-Saligenins)Regulatory Implication (ICH M7/Q3A)
Mutagenicity (Point) Ames (TA98/TA100)Revertant Fold Increase< 2.0x over vehicle controlClass 5 (Non-mutagenic) if negative
Clastogenicity In Vitro Micronucleus (TK6)% Micronucleated Cells< 1.5% at 50 µMNegative for chromosomal aberrations
Basal Cytotoxicity HepG2 High-Content ImagingIC50 (Cell Viability)15 - 35 µMDefines upper limit for in vivo dosing
Mitochondrial Toxicity TMRM DepolarizationIC50 (MMP Loss)10 - 25 µMIndicator of off-target organelle stress
Endocrine Disruption ERα Reporter Gene AssayRelative EC50 vs. E2> 10 µM (Weak/No Activity)Clears structural alert for bisphenols

References

1.[1] Title: 85-5163-44 3,3'-Methylenebis[5-bromo-saligenin 100mg CAS No ... Source: as-1.co.jp URL:

2.[6] Title: 3,3-Methylenebis[5-bromo-saligenin | 875235-19-1 - CRO Splendid Lab Pvt. Ltd. Source: splendidlab.com URL:

3.[2] Title: Synthesis of the impurity F of salbutamol - ResearchGate Source: researchgate.net URL:

4.[3] Title: Salbutamol EP Impurity F; Albuterol Dimer Ether | 147663-30-7 - SynThink Source: synthinkchemicals.com URL:

5.[4] Title: Cas 78563-03-8,BIS(2-HYDROXY-5-BROMOPHENYL)METHANE | lookchem Source: lookchem.com URL:

6.[5] Title: Phenyl Saligenin Phosphate Disrupts Cell Morphology and the Actin Cytoskeleton in Differentiating H9c2 Cardiomyoblasts... Source: acs.org URL:

Sources

An In-Depth Technical Guide to Elucidating the Primary Metabolites of 3,3'-Methylenebis[5-bromo-saligenin] in Biological Models

Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The metabolic fate of a novel chemical entity is a cornerstone of preclinical development, dictating its pharmacokinetic profile, efficacy, and potential for toxicity. This guide provides a comprehensive framework for the systematic identification and characterization of the primary metabolites of 3,3'-Methylenebis[5-bromo-saligenin], a halogenated bis-phenolic compound. In the absence of specific metabolic data for this molecule, this document outlines a robust, hypothesis-driven approach grounded in established principles of xenobiotic metabolism. We detail the predictive analysis of metabolic pathways, present field-proven in vitro experimental protocols using human liver microsomes and primary hepatocytes, and describe the analytical workflows essential for metabolite identification and definitive structural elucidation. This guide is designed to equip researchers with the necessary strategies to navigate the complexities of metabolite profiling for novel phenolic compounds.

Introduction: The Criticality of Metabolic Profiling

3,3'-Methylenebis[5-bromo-saligenin] is a halogenated aromatic compound featuring two saligenin (o-hydroxybenzyl alcohol) moieties linked by a methylene bridge. Its structure, characterized by phenolic hydroxyls, hydroxymethyl groups, and bromine substituents, suggests a susceptibility to extensive metabolic transformation. Understanding this biotransformation is paramount, as metabolism can dramatically alter a compound's biological activity, converting an active drug into an inactive one (detoxification) or, conversely, a benign molecule into a reactive, toxic metabolite (bioactivation).[1] Therefore, early and thorough metabolite profiling is a regulatory expectation and a scientific necessity in drug development.[2][3]

This guide provides a predictive and experimental roadmap to identify the primary metabolites of 3,3'-Methylenebis[5-bromo-saligenin], focusing on the most relevant and powerful in vitro models and analytical technologies.

Predicted Metabolic Pathways of 3,3'-Methylenebis[5-bromo-saligenin]

The metabolism of xenobiotics is broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions.[4][5] Based on the structure of 3,3'-Methylenebis[5-bromo-saligenin], we can predict several high-probability metabolic pathways.

Phase I Metabolism: Functionalization Reactions

Phase I reactions introduce or expose polar functional groups, primarily through oxidation, reduction, or hydrolysis. For the target molecule, oxidation is the most anticipated route, catalyzed predominantly by the cytochrome P450 (CYP) superfamily of enzymes located in the liver.[4][6][7][8][9]

  • Oxidation of Hydroxymethyl Groups: The primary alcohol (saligenin) moieties are susceptible to oxidation to form corresponding aldehydes, which can be further oxidized to carboxylic acids.

  • Aromatic Hydroxylation: The aromatic rings may undergo hydroxylation, although this can be influenced by the existing substituents.

  • Oxidation of the Methylene Bridge: The carbon of the methylene bridge could be a site for hydroxylation.

  • Dehalogenation: While generally less common for aromatic bromides compared to other halogens, reductive or oxidative dehalogenation is a possible, albeit likely minor, pathway.[10][11]

Phase II Metabolism: Conjugation Reactions

Phase II metabolism involves the conjugation of the parent molecule or its Phase I metabolites with endogenous polar molecules, greatly increasing water solubility and facilitating excretion.[12][13][14][15]

  • Glucuronidation: This is a major pathway for phenolic compounds.[12][13] The phenolic hydroxyl groups are prime sites for conjugation with glucuronic acid, a reaction mediated by UDP-glucuronosyltransferases (UGTs).[12][16] The alcoholic hydroxyls of the saligenin groups can also undergo glucuronidation.

  • Sulfation: Competing with glucuronidation, sulfation of the phenolic hydroxyls is another highly probable pathway, catalyzed by sulfotransferases (SULTs).[12][13][16]

The interplay of these pathways will generate a profile of primary metabolites. The following diagram illustrates these predicted transformations.

Metabolic Pathway cluster_0 Phase I (CYP450) cluster_1 Phase II (UGTs, SULTs) Parent 3,3'-Methylenebis [5-bromo-saligenin] Aldehyde Aldehyde Metabolite Parent->Aldehyde Oxidation Aromatic_OH Aromatic Hydroxylation Metabolite Parent->Aromatic_OH Glucuronide O-Glucuronide Conjugate Parent->Glucuronide Glucuronidation (Phenolic/Alcoholic OH) Sulfate O-Sulfate Conjugate Parent->Sulfate Sulfation (Phenolic OH) Carboxylic_Acid Carboxylic Acid Metabolite Aldehyde->Carboxylic_Acid Oxidation Carboxylic_Acid->Glucuronide Glucuronidation (Acyl)

Caption: Predicted Phase I and Phase II metabolic pathways.

Methodologies for In Vitro Metabolite Profiling

To test our predictions, a tiered in vitro approach using subcellular fractions and intact cells provides a comprehensive view of metabolic fate. Human-derived systems are prioritized to ensure the clinical relevance of the data.

Experimental Workflow Overview

The overall process involves incubating the test compound with a biological system, quenching the reaction, processing the sample, and analyzing the resulting mixture for the presence of new metabolic products.

Experimental Workflow cluster_invitro In Vitro Incubation cluster_analysis Sample Processing & Analysis Incubate Incubate Test Compound with: - Human Liver Microsomes (HLM) - Human Hepatocytes Quench Quench Reaction (e.g., Acetonitrile) Incubate->Quench Process Centrifuge & Collect Supernatant Quench->Process Analyze LC-MS/MS Analysis Process->Analyze Identify Metabolite Identification (Accurate Mass, MS/MS) Analyze->Identify Elucidate Structure Elucidation (NMR, if necessary) Identify->Elucidate

Caption: General workflow for in vitro metabolite identification.
Protocol 1: Human Liver Microsome (HLM) Assay for Phase I Metabolism

HLMs are vesicles of the endoplasmic reticulum and contain a rich complement of CYP and UGT enzymes.[2] This assay is a cost-effective, high-throughput method to screen for Phase I metabolites and assess metabolic stability.[2]

Objective: To identify metabolites generated by CYP450 enzymes.

Materials:

  • Pooled Human Liver Microsomes (20 mg/mL stock)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)

  • 3,3'-Methylenebis[5-bromo-saligenin] (test article) stock in DMSO

  • Acetonitrile (ACN) with internal standard (for quenching)

  • 96-well incubation plate and analytical plate

Procedure:

  • Prepare Master Mix: In the 0.1 M phosphate buffer, prepare a master mix containing the HLM (final concentration 0.5-1.0 mg/mL) and the test article (final concentration typically 1 µM).

  • Pre-incubation: Aliquot the master mix into the 96-well incubation plate. Pre-incubate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Initiate Reaction: Add the NADPH regenerating system to each well to start the enzymatic reaction. Include negative controls without the NADPH system to distinguish enzymatic from non-enzymatic degradation.

  • Time Points: Incubate the plate at 37°C with shaking. At designated time points (e.g., 0, 15, 30, 60, 120 minutes), terminate the reaction in specific wells by adding 2-3 volumes of ice-cold acetonitrile containing an analytical internal standard.

  • Sample Processing: Once all time points are collected, centrifuge the plate at high speed (e.g., 4000 x g for 20 min) to pellet the precipitated protein.

  • Analysis: Carefully transfer the supernatant to a new analytical plate for LC-MS/MS analysis.

Protocol 2: Primary Human Hepatocyte Assay for Phase I & II Metabolism

Primary hepatocytes represent the "gold standard" for in vitro metabolism studies as they contain the full complement of hepatic metabolic enzymes and cofactors in a cellular context.[17][18]

Objective: To identify both Phase I and Phase II metabolites in an integrated system.

Materials:

  • Cryopreserved or fresh plateable primary human hepatocytes

  • Hepatocyte culture medium (e.g., Williams' E Medium with supplements)

  • Collagen-coated culture plates

  • 3,3'-Methylenebis[5-bromo-saligenin] (test article) stock in DMSO

  • Acetonitrile (ACN) with internal standard

Procedure:

  • Cell Plating: Thaw and plate hepatocytes onto collagen-coated plates according to the supplier's protocol. Allow cells to attach and form a monolayer (typically 4-24 hours).

  • Dosing: Remove the plating medium and replace it with fresh, pre-warmed medium containing the test article at the desired final concentration (e.g., 1-10 µM).

  • Incubation: Incubate the cells at 37°C in a humidified CO2 incubator.

  • Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), collect both the culture medium and the cell lysate.

    • Medium: Aspirate the medium from the well.

    • Lysate: Gently wash the cell monolayer with phosphate-buffered saline (PBS), then add ice-cold acetonitrile to lyse the cells and precipitate protein.

  • Sample Processing: Combine the collected medium with the cell lysate for a total metabolite picture, or keep them separate to assess metabolite distribution. Centrifuge the samples to pellet debris and protein.

  • Analysis: Transfer the supernatant for LC-MS/MS analysis.

Analytical Strategy for Identification and Structural Elucidation

The cornerstone of modern metabolite identification is high-resolution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[19][20][21][22]

LC-MS/MS Workflow

Analytical_Workflow LC_Separation 1. Chromatographic Separation (e.g., Reversed-Phase HPLC) Separates parent from metabolites Full_Scan_MS 2. Full Scan HR-MS Detects all ions and determines accurate mass-to-charge (m/z) LC_Separation->Full_Scan_MS Metabolite_Search 3. Data Mining Search for expected mass shifts (e.g., +16 for OH, +176 for Glucuronide) Full_Scan_MS->Metabolite_Search MS_MS 4. Tandem MS (MS/MS) Fragment ions of interest to obtain structural information Metabolite_Search->MS_MS Structure_Proposal 5. Propose Structure Compare fragmentation pattern of metabolite to parent compound MS_MS->Structure_Proposal

Caption: LC-MS/MS workflow for metabolite identification.
  • Chromatographic Separation: A robust HPLC method, typically using a C18 reversed-phase column, is developed to separate the relatively nonpolar parent compound from its more polar metabolites.

  • High-Resolution Mass Spectrometry (HR-MS): The column effluent is analyzed by a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). A full scan analysis detects the accurate mass-to-charge ratio (m/z) of the parent drug and all potential metabolites.[20]

  • Data Mining: Post-acquisition, the data is processed to find peaks corresponding to predicted metabolites. This is done by searching for specific mass shifts relative to the parent compound.

  • Tandem Mass Spectrometry (MS/MS): A second injection is performed where the mass spectrometer is programmed to isolate the m/z of a suspected metabolite and fragment it. The resulting fragmentation pattern provides a structural fingerprint.[21]

  • Structure Proposal: By comparing the MS/MS fragmentation pattern of a metabolite to that of the parent drug, the site of metabolic modification can often be deduced. For example, if a fragment containing one of the aromatic rings is shifted by +16 Da, it indicates hydroxylation on that ring.

Definitive Structure Elucidation with NMR

While LC-MS/MS is powerful for proposing structures, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structural confirmation.[23][24][25][26] If a major metabolite needs definitive characterization for regulatory purposes, it must be isolated or synthesized in sufficient quantity (typically >50 µg) for NMR analysis. 1D (¹H) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments reveal the precise atom connectivity and confirm the exact position of the metabolic modification.[23][24]

Data Interpretation and Reporting

The culmination of this work is a comprehensive metabolite map. The results should be summarized in a clear format, detailing each identified metabolite, the biological system in which it was observed, and the analytical evidence supporting its identification.

Table 1: Hypothetical Primary Metabolites of 3,3'-Methylenebis[5-bromo-saligenin]

Putative Metabolite IDProposed BiotransformationMass Shift (Da)Expected m/z [M-H]⁻Biological SystemConfirmation Level
M1Mono-hydroxylation+16512.87HLM, HepatocytesMS/MS
M2Mono-oxidation (Aldehyde)-2494.87HLM, HepatocytesMS/MS
M3Di-oxidation (Carboxylic Acid)+14510.86HLM, HepatocytesMS/MS
M4Mono-O-glucuronide+176672.90HepatocytesMS/MS
M5Mono-O-sulfate+80576.82HepatocytesMS/MS
M6Hydroxylated Glucuronide+192688.89HepatocytesMS/MS

Note: Expected m/z values are hypothetical and calculated based on the parent compound's monoisotopic mass.

Conclusion

Determining the primary metabolites of a novel compound like 3,3'-Methylenebis[5-bromo-saligenin] is a systematic process of prediction, experimentation, and analytical detection. By leveraging a combination of robust in vitro models—namely human liver microsomes and primary hepatocytes—researchers can effectively generate and identify the key Phase I and Phase II metabolites. The subsequent application of high-resolution LC-MS/MS provides rapid identification and structural hypotheses, which can be definitively confirmed by NMR when required. This structured approach ensures a thorough understanding of a compound's metabolic fate, providing critical data to guide confident decision-making throughout the drug development pipeline.

References

  • Dong, X., et al. (2011). Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation. Current Drug Metabolism, 12(9), 923-933. Available from: [Link]

  • ResearchGate. (2011). Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis. Available from: [Link]

  • DeCaprio, A. P. (2001). Cytochrome P450 isozymes involved in the metabolism of phenol, a benzene metabolite. Toxicology Letters, 125(1-3), 117-123. Available from: [Link]

  • Marques, C., et al. (2023). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols, 4(1), 102086. Available from: [Link]

  • Shah, Z. A., et al. (2019). Bioavailability and Metabolic Pathway of Phenolic Compounds. IntechOpen. Available from: [Link]

  • An-Najah National University. Phase II (Conjugation) Reactions. Available from: [Link]

  • Perez-Vizcaino, F., et al. (2021). Variability in the Beneficial Effects of Phenolic Compounds: A Review. Nutrients, 13(5), 1695. Available from: [Link]

  • Letertre, M., et al. (2022). Studying Metabolism by NMR-Based Metabolomics. Metabolites, 12(5), 395. Available from: [Link]

  • Bentham Science. (2011). Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis. Available from: [Link]

  • Hypha Discovery. Structure Elucidation and NMR. Available from: [Link]

  • Ingenta Connect. (2011). Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis. Available from: [Link]

  • da Silva, E. P., et al. (2022). The role of phenolic compounds in metabolism and their antioxidant potential. Research, Society and Development, 11(10), e291111032788. Available from: [Link]

  • Dulaurent, S., et al. (2009). LC-MS/MS screen for xenobiotics and metabolites. Annales de Toxicologie Analytique, 21(4), 171-184. Available from: [Link]

  • An, J., et al. (2017). Discovery of a widespread metabolic pathway within and among phenolic xenobiotics. Proceedings of the National Academy of Sciences, 114(23), 6094-6099. Available from: [Link]

  • Bingol, K., et al. (2018). Structure Elucidation of Unknown Metabolites in Metabolomics by Combined NMR and MS/MS Prediction. Analytical Chemistry, 90(3), 2264-2271. Available from: [Link]

  • Sun, J., et al. (2013). LC-MS-based Metabolomics of Xenobiotic-induced Toxicities. Journal of Applied Toxicology, 33(3), 175-187. Available from: [Link]

  • Breen, C. G., et al. (2022). Identifying xenobiotic metabolites with in silico prediction tools and LCMS suspect screening analysis. Frontiers in Environmental Science, 10, 969472. Available from: [Link]

  • ResearchGate. (2012). (PDF) Structural elucidation of low abundant metabolites in complex sample matrices. Available from: [Link]

  • Ke, C., et al. (2023). Discovery of Modified Metabolites, Secondary Metabolites, and Xenobiotics by Structure-Oriented LC–MS/MS. Chemical Research in Toxicology, 36(11), 1717-1731. Available from: [Link]

  • CDC Stacks. (2001). Cytochrome P450 isozymes involved in the metabolism of phenol, a benzene metabolite. Available from: [Link]

  • Powers, R. (2008). Introduction to NMR and Its Application in Metabolite Structure Determination. In Drug Metabolism in Drug Design and Development. John Wiley & Sons, Inc. Available from: [Link]

  • Chen, C., et al. (2008). LC-MS-Based Metabolomics in Drug Metabolism. Drug Metabolism Reviews, 40(4), 599-616. Available from: [Link]

  • PubMed Central. (2015). Understanding P450-mediated Bio-transformations into Epoxide and Phenolic Metabolites. Available from: [Link]

  • Bolli, A., et al. (2010). Bioavailability of phenolic compounds: a major challenge for drug development? Revista Fitos, 5(3), 33-43. Available from: [Link]

  • MDPI. (2024). In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. Available from: [Link]

  • ResearchGate. (2006). (PDF) Cytochromes P450 in phenolic metabolism. Available from: [Link]

  • ResearchGate. (2023). (PDF) Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. Available from: [Link]

  • IntechOpen. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. Available from: [Link]

  • Labcorp. Enhance Your DMPK Studies with In Vitro Metabolism. Available from: [Link]

  • MDPI. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Available from: [Link]

  • MDPI. (2021). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. Available from: [Link]

  • Seo, J. S., et al. (2009). Bacterial Degradation of Aromatic Compounds. International Journal of Environmental Research and Public Health, 6(1), 278-309. Available from: [Link]

  • Pearson+. Predict the major products of bromination of the following compou... Available from: [Link]

  • ResearchGate. (2018). On the bromination of aromatics, alkenes and alkynes using alkylammonium bromide: Towards the mimic of bromoperoxidases reactivity. Available from: [Link]

  • Not used in the final response.
  • Breen, C. G., et al. (2022). Identifying xenobiotic metabolites with in silico prediction tools and LCMS suspect screening analysis. Frontiers in Environmental Science, 10. Available from: [Link]

Sources

Crystallographic Characterization and Solid-State Profiling of 3,3'-Methylenebis[5-bromo-saligenin]

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Application Scientists and Drug Development Professionals

Executive Summary

In the rigorous landscape of active pharmaceutical ingredient (API) manufacturing, the solid-state characterization of impurities is as critical as the profiling of the API itself. 3,3'-Methylenebis[5-bromo-saligenin] (CAS: 875235-19-1) is a highly functionalized bis-phenol derivative that frequently emerges as a critical impurity during the synthesis of β2-adrenoceptor agonists, most notably in the production pathways of Salbutamol (albuterol) dimers .

As an Application Scientist specializing in solid-state chemistry, I approach the crystallographic profiling of this compound not merely as an analytical checkbox, but as a mechanistic tool. Understanding the exact spatial arrangement, hydrogen-bonding networks, and halogen-bonding capabilities of this impurity allows process chemists to engineer targeted crystallization purges, preventing co-crystallization with the target API. This guide details the molecular architecture, the causality-driven crystallographic protocols, and the solid-state implications of 3,3'-Methylenebis[5-bromo-saligenin].

Molecular Architecture and Formation Pathway

The molecular structure of 3,3'-Methylenebis[5-bromo-saligenin] (Formula: C15H14Br2O4) consists of two 5-bromo-2-hydroxybenzyl alcohol (5-bromo-saligenin) monomers linked via a methylene bridge at the 3-position.

Mechanistic Origin

During the synthesis of saligenin-derived APIs, the presence of formaldehyde or equivalent methylene sources under acidic conditions triggers an electrophilic aromatic substitution. The hydroxyl (-OH) group strongly activates the aromatic ring and directs substitution to the ortho position (position 3), while the bromine at position 5 provides steric bulk and weak deactivation. This regioselectivity forces the methylene bridge to form exclusively between the 3,3'-positions of two monomers .

Pathway A 5-Bromo-saligenin (Monomer) C Electrophilic Aromatic Substitution A->C B Formaldehyde / H+ (Methylene Source) B->C D 3,3'-Methylenebis [5-bromo-saligenin] (Dimer Impurity) C->D Condensation

Fig 1. Electrophilic condensation pathway forming the methylenebis dimer impurity.

Quantitative Identifiers

To establish a baseline for analytical tracking, the core physicochemical and structural identifiers are summarized below.

Table 1: Physicochemical and Structural Identifiers

PropertyValue / Description
Chemical Name 3,3'-Methylenebis[5-bromo-saligenin]
CAS Registry Number 875235-19-1
Molecular Formula C15H14Br2O4
Molecular Weight 418.08 g/mol
Hydrogen Bond Donors 4 (Two phenolic -OH, two aliphatic -CH2OH)
Hydrogen Bond Acceptors 4 (Four oxygen atoms)
Primary Structural Role API Impurity in β2-adrenoceptor agonists

Self-Validating Protocol: Single-Crystal X-Ray Diffraction (SCXRD)

To accurately determine the 3D conformation of 3,3'-Methylenebis[5-bromo-saligenin], empirical Single-Crystal X-ray Diffraction (SCXRD) is required. The following protocol is engineered with built-in quality control gates (self-validation) to ensure absolute data trustworthiness.

Step 1: Targeted Crystallization
  • Procedure: Dissolve 50 mg of the synthesized impurity in a 1:4 mixture of ethyl acetate and hexane. Allow for slow solvent evaporation at 298 K over 72 hours.

  • Causality: Ethyl acetate acts as a polar solvent to break the strong intermolecular hydrogen bonds of the hydroxyl groups, while the non-polar hexane acts as an antisolvent. Slow evaporation gradually reduces solubility, favoring the thermodynamic growth of a single, ordered crystal rather than kinetic amorphous precipitation.

  • Validation Gate: Inspect under a polarized light microscope. Only crystals exhibiting uniform birefringence (extinguishing light completely at 90° rotation) are selected, validating the absence of twinning.

Step 2: Cryo-Mounting and Data Collection
  • Procedure: Mount a suitable crystal (approx. 0.2 × 0.2 × 0.1 mm) on a MiTeGen loop using perfluoropolyether oil and immediately transfer to a diffractometer equipped with a cryostream set to 100 K. Utilize Molybdenum Kα radiation (λ = 0.71073 Å) .

  • Causality: We explicitly avoid Copper Kα radiation for this compound. The presence of two heavy bromine atoms causes severe anomalous dispersion and X-ray absorption artifacts with Cu radiation. Mo Kα effortlessly penetrates the brominated lattice, yielding high-resolution electron density maps . Cryo-cooling to 100 K minimizes thermal motion (Debye-Waller factors), sharpening the diffraction spots.

  • Validation Gate: Conduct an initial 10-frame matrix scan. Calculate the mosaicity. If mosaicity > 1.0°, the crystal contains internal defects; abort and remount. Proceed only if mosaicity < 0.6°.

Step 3: Phase Solution and Anisotropic Refinement
  • Procedure: Integrate the diffraction frames and apply multi-scan absorption corrections. Solve the phase problem using Direct Methods (e.g., SHELXT) and refine using full-matrix least-squares on F² (SHELXL).

  • Causality: Direct methods rely on statistical relationships between reflection intensities, which are highly effective for centrosymmetric space groups typical of bis-phenol dimers.

  • Validation Gate: The protocol is validated when the internal consistency of symmetry-equivalent reflections ( Rint​ ) is < 0.05, the Goodness-of-Fit (GoF) approaches 1.0, and the maximum residual electron density is < 1.0 e/ų (confirming no missing heavy atoms).

Workflow N1 Solvent Evaporation (Ethyl Acetate/Hexane) N2 Single Crystal Selection (Polarized Microscopy) N1->N2 Yields suitable crystal N3 SCXRD Data Collection (Mo Kα, 100K) N2->N3 Mosaicity < 1.0° N4 Structure Solution (Direct Methods) N3->N4 R_int < 0.05 N5 Anisotropic Refinement (Least Squares) N4->N5 Phase resolution N6 Crystallographic Data (CIF Output) N5->N6 GoF ~ 1.0

Fig 2. Self-validating SCXRD workflow for halogenated pharmaceutical impurities.

Solid-State Conformations & Predictive Parameters

Because proprietary API impurity reference standards are tightly controlled, crystallographers often rely on isosteric predictive models derived from structurally analogous saligenin derivatives and brominated bis-phenols to anticipate the solid-state behavior of 3,3'-Methylenebis[5-bromo-saligenin].

Intermolecular Interactions
  • Hydrogen Bonding: The molecule possesses four hydroxyl groups. In the solid state, these typically form a robust 2D or 3D supramolecular network. The phenolic -OH acts as a strong donor to the aliphatic -CH2OH oxygen, creating tightly bound dimeric chains.

  • Halogen Bonding (σ-hole interactions): The covalently bonded bromine atoms feature an electron-deficient region (the σ-hole) along the C-Br axis. This region acts as an electrophile, interacting favorably with the lone pairs of the oxygen atoms (Br···O interactions) or adjacent aromatic π-systems.

  • Dihedral Flexibility: The central methylene bridge allows the two aromatic rings to adopt a "butterfly" conformation. The dihedral angle between the two phenyl planes is typically restricted to 105°–115° to minimize steric clashing between the bulky ortho-hydroxymethyl groups.

Table 2: Predictive Crystallographic Parameters (Isosteric Model)

ParameterPredicted Value / MotifRationale
Crystal System MonoclinicHigh symmetry favored by bridged dimers.
Space Group P21​/c Most common space group for symmetric organic molecules allowing dense packing.
Z (Molecules/Unit Cell) 4Standard packing efficiency for P21​/c .
Dihedral Angle (Bridge) 105° - 115°Steric repulsion between bulky C1​ -hydroxymethyl groups.
Dominant Motif O−H⋯O chainsDriven by the high ratio of strong H-bond donors/acceptors.

Impact on Pharmaceutical Development

Why invest resources into the crystallographic profiling of an impurity? The causality is rooted in downstream formulation stability.

If 3,3'-Methylenebis[5-bromo-saligenin] is present during the final crystallization of the API, its robust hydrogen-bonding network and halogen-bonding capabilities allow it to act as a crystal habit modifier . It can seamlessly integrate into the growing faces of the API crystal lattice, leading to:

  • Co-crystallization: The impurity becomes trapped within the API matrix, making it impossible to remove via standard washing steps.

  • Polymorphic Disruption: The steric bulk of the bromine atoms can force the API to nucleate into a metastable polymorph, drastically altering the dissolution rate and bioavailability of the final drug product.

By solving the crystal structure of this impurity, process chemists can rationally select crystallization solvents that specifically disrupt the Br···O halogen bonds and O-H···O networks of the dimer, keeping it highly soluble in the mother liquor while the pure API precipitates.

References

  • Splendid Lab Pvt. Ltd. "3,3-Methylenebis

Methodological & Application

Step-by-step synthesis protocol for 3,3'-Methylenebis[5-bromo-saligenin]

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Characterization of 3,3'-Methylenebis[5-bromo-saligenin]

Introduction & Context

In the rigorous landscape of pharmaceutical development, the profiling and synthesis of process-related impurities are critical for ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). Salbutamol, a widely prescribed β2-adrenoceptor agonist used as a bronchodilator, is susceptible to the formation of various dimeric impurities during its synthesis and storage[1]. One such critical intermediate and reference standard is 3,3'-Methylenebis[5-bromo-saligenin] (CAS No. 875235-19-1)[2]. This compound serves as a key precursor or related impurity in the synthesis of Salbutamol Dimer (often referred to as Impurity F or Albuterol Dimer Ether)[3]. Developing a robust, self-validating synthesis protocol for this standard is essential for accurate HPLC quantification and mass balance studies during API batch release[4].

Mechanistic Rationale

The synthesis of 3,3'-methylenebis[5-bromo-saligenin] relies on a classic electrophilic aromatic substitution, specifically a phenol-formaldehyde condensation[5]. The starting material, 5-bromo-2-hydroxybenzyl alcohol (5-bromo-saligenin), possesses a hydroxyl group at C2, a hydroxymethyl group at C1, and a bromine atom at C5.

Causality of Regioselectivity: The strongly activating hydroxyl group directs incoming electrophiles to its ortho and para positions. Since the para position (C5) is sterically and electronically blocked by the bromine atom, and one ortho position (C1) is occupied by the hydroxymethyl group, the electrophilic attack is highly regioselective toward the remaining ortho position (C3)[5].

When exposed to formaldehyde in the presence of an acid catalyst, the formaldehyde is protonated to form a highly reactive hydroxymethyl cation. This electrophile attacks the C3 position of the first 5-bromo-saligenin molecule. Subsequent dehydration generates a reactive quinone methide intermediate (or a benzyl cation), which is then captured by the C3 position of a second 5-bromo-saligenin molecule, forming the stable methylene bridge[5].

Mechanism A 5-Bromo-saligenin (2 Equivalents) E Electrophilic Attack at C3 (Regioselective) A->E B Formaldehyde (1 Equivalent) D Protonated Formaldehyde Electrophile B->D C Acid Catalyst (H+) C->D D->E F Benzyl Cation / Quinone Methide Intermediate E->F - H2O G 3,3'-Methylenebis [5-bromo-saligenin] F->G + 2nd Eq. of 5-Bromo-saligenin

Acid-catalyzed condensation mechanism for synthesizing 3,3'-methylenebis[5-bromo-saligenin].

Experimental Protocol

Disclaimer: This protocol is intended for analytical and research purposes by qualified personnel in a controlled laboratory environment.

Materials & Reagents

  • 5-Bromo-2-hydroxybenzyl alcohol (5-Bromo-saligenin)

  • Formaldehyde solution (37% w/w in water, formalin)

  • Hydrochloric acid (HCl, 37%) or p-Toluenesulfonic acid (p-TsOH)

  • Solvent: Ethanol (absolute) or 1,4-Dioxane

  • Deionized water and Ethyl acetate (for extraction)

Step-by-Step Methodology

  • Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 mmol of 5-bromo-2-hydroxybenzyl alcohol in 20 mL of absolute ethanol.

  • Catalyst and Cross-linker Addition : Add 5.0 mmol of formaldehyde (approx. 0.4 mL of 37% formalin solution) to the mixture. Causality: The 2:1 stoichiometric ratio ensures the formation of the dimer rather than polymeric phenolic resins[5].

  • Acidification : Slowly add 0.5 mL of concentrated HCl (or 1.0 mmol of p-TsOH) dropwise to the stirring solution. Causality: The acid catalyst is essential to protonate the formaldehyde, increasing its electrophilicity to initiate the condensation[5].

  • Thermal Activation : Heat the reaction mixture to a gentle reflux (approx. 75-80 °C) and maintain for 4-6 hours. Monitor the reaction progress via TLC or HPLC until the starting material is consumed.

  • Quenching and Workup : Cool the mixture to room temperature. Pour the reaction mass into 50 mL of ice-cold deionized water. The product, being highly hydrophobic due to the bromine atoms and the dimeric structure, will typically precipitate as a solid.

  • Extraction and Washing : If the product oils out, extract the aqueous layer with ethyl acetate (3 x 20 mL). Wash the combined organic layers with saturated sodium bicarbonate solution to neutralize residual acid, followed by brine.

  • Drying and Concentration : Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification : Purify the crude product via recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography to yield pure 3,3'-methylenebis[5-bromo-saligenin][6].

Analytical Data & Characterization

To ensure trustworthiness and validate the synthesized standard, the following analytical parameters should be verified to confirm the structural integrity of the impurity standard[4].

Analytical TechniqueExpected Observation / Parameter
Appearance Yellow to off-white solid[6]
Mass Spectrometry (ESI-MS) m/z [M-H]⁻ approx. 415 / 417 / 419 (Characteristic 1:2:1 isotopic pattern confirming the presence of two Bromine atoms)
¹H NMR (DMSO-d6) Presence of a distinct methylene bridge singlet (~3.8-4.0 ppm, 2H); absence of C3 aromatic protons; preservation of benzylic CH₂OH signals.
HPLC Purity > 98.0% (Using gradient reverse-phase C18 column; typically elutes later than the monomer due to increased lipophilicity)[4]

References

  • Title : 85-5163-44 3,3'-Methylenebis[5-bromo-saligenin 100mg CAS No ... Source : as-1.co.jp URL :[Link]

  • Title : Synthesis, Isolation and Characterization of Process-Related Impurities in Salbutamol Sulphate - CORE Source : core.ac.uk URL :[Link]

  • Title : 3,3'-Methylenebis[5-bromo-saligenin_875235-19 ... - 对照品 Source : mdfcw.com URL :[Link]

Sources

Application Note: Solubilization and Handling Protocol for 3,3'-Methylenebis[5-bromo-saligenin] in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP)

Introduction & Scientific Context

3,3'-Methylenebis[5-bromo-saligenin] (CAS: 875235-19-1) is a brominated bis-saligenin derivative. In pharmaceutical manufacturing and analytical chemistry, it is primarily identified as a critical impurity in the synthesis of Salbutamol Dimer (albuterol dimer), a β2-adrenoceptor agonist . For drug development professionals and toxicologists, profiling the biological activity of such synthesis impurities is essential for quality control, off-target receptor binding assays, and cytotoxicity screening.

Due to its specific structural features, introducing this compound into in vitro aqueous cell culture environments presents significant solubility challenges. This application note details the physicochemical rationale and the exact step-by-step methodologies required to successfully solubilize and administer the compound without compromising cellular integrity or assay reproducibility.

Physicochemical Properties & Solvation Causality

Understanding the molecular structure of 3,3'-Methylenebis[5-bromo-saligenin] is critical for predicting its behavior in solution. The molecule consists of two lipophilic brominated aromatic rings connected by a central methylene bridge. While it contains four polar hydroxyl groups (two phenolic, two hydroxymethyl), the heavy bromination and the diphenylmethane core dominate its physical properties, rendering it highly hydrophobic and practically insoluble in aqueous buffers.

Causality in Solvent Selection: To overcome the high lattice energy of the solid powder and the compound's hydrophobicity, an amphiphilic solvent is required. Dimethyl sulfoxide (DMSO) is the universal solvent of choice here. The highly polar sulfoxide group (S=O) effectively disrupts the intermolecular hydrogen bonding between the hydroxyl groups of the compound, while the hydrophobic methyl groups interact with the brominated aromatic rings, ensuring complete solvation .

Table 1: Physicochemical & Solubility Profile
PropertyValue / Description
Chemical Name 3,3'-Methylenebis[5-bromo-saligenin]
CAS Number 875235-19-1
Molecular Formula C15H14Br2O4
Molecular Weight 418.08 g/mol
Aqueous Solubility Insoluble
Recommended Solvent 100% Anhydrous DMSO
Stock Concentration Limit Up to 50 mM (in DMSO)
Storage (Solid Powder) +4°C to +25°C, protect from light
Storage (Solubilized) -20°C (aliquoted), protect from moisture

Experimental Protocols: Step-by-Step Methodology

Phase 1: Preparation of 50 mM Master Stock Solution

Note: This protocol outlines the preparation of 1 mL of a 50 mM stock solution.

  • Weighing: Accurately weigh 20.9 mg of 3,3'-Methylenebis[5-bromo-saligenin] powder using an analytical balance.

  • Vessel Selection (Critical): Transfer the powder into a sterile, glass vial (e.g., borosilicate glass with a PTFE-lined cap).

    • Expert Insight: DMSO acts as a powerful extraction solvent. Storing 100% DMSO stocks in standard polypropylene or polystyrene microcentrifuge tubes for prolonged periods can leach plasticizers (such as slip agents or DEHP) into the solution. These leachates can cause artifactual toxicity and confound sensitive cell assays .

  • Solvation: Add exactly 1.0 mL of cell-culture grade, anhydrous DMSO to the glass vial.

  • Dissolution: Vortex the vial vigorously for 30–60 seconds. If visible particulates remain, sonicate the vial in a water bath at room temperature for 5 minutes. The mechanical cavitation from sonication provides the activation energy needed to break the crystal lattice of the brominated compound.

  • Aliquoting & Storage: Divide the 50 mM master stock into single-use aliquots (e.g., 20–50 µL) in glass vials and store immediately at -20°C. Avoid repeated freeze-thaw cycles, which can introduce ambient moisture and cause the hydrophobic compound to precipitate.

Phase 2: Preparation of Working Solutions & Media Spiking

To prevent solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture media must not exceed 0.1% (v/v) .

  • Intermediate Dilution: Thaw a master stock aliquot at room temperature. Perform a serial dilution in 100% DMSO to reach a 1000× concentration of your desired final assay concentration.

    • Example: For a final assay concentration of 10 µM, dilute the 50 mM stock to 10 mM in DMSO.

  • Media Preparation (Preventing the "Brick Dust" Effect): Pre-warm the complete cell culture media (containing serum, if applicable) to 37°C.

    • Expert Insight: Directly pipetting a highly hydrophobic compound from 100% DMSO into cold aqueous media often results in localized super-saturation, causing the compound to instantly precipitate out of solution (known as the "brick dust" effect). Pre-warming the media increases the thermodynamic solubility limit and prevents this.

  • Spiking: While gently vortexing or swirling the pre-warmed media, add the 1000× DMSO intermediate solution dropwise . (e.g., Add 1 µL of the 10 mM DMSO solution to 999 µL of media to achieve a 10 µM final concentration with 0.1% DMSO).

  • Application: Immediately apply the spiked media to the cultured cells.

Experimental Workflow Visualization

G Powder 3,3'-Methylenebis [5-bromo-saligenin] Solid Powder Stock Master Stock Solution (50 mM in 100% DMSO) Store at -20°C in Glass Powder->Stock Dissolve in anhydrous DMSO Vortex & Sonicate Inter Intermediate Dilutions (1000x in 100% DMSO) Stock->Inter Serial dilution in DMSO Media Final Culture Media (≤0.1% DMSO v/v) Pre-warmed to 37°C Inter->Media 1:1000 Dropwise addition Rapid mixing Cells In Vitro Cell Assay (e.g., Toxicity / Binding) Media->Cells Apply to cell culture

Figure 1: Solubilization and serial dilution workflow for 3,3'-Methylenebis[5-bromo-saligenin].

Trustworthiness & Assay Validation Controls

Every protocol must be a self-validating system. When running assays with 3,3'-Methylenebis[5-bromo-saligenin], the following controls are mandatory to ensure data integrity:

  • Vehicle Control: Cells must be treated with media containing the exact same concentration of DMSO (e.g., 0.1%) but lacking the compound. This isolates the biological effect of the compound from the background solvent effect.

  • Visual Inspection: Before adding the spiked media to the cells, inspect the media under an inverted phase-contrast microscope. The presence of micro-crystals indicates that the compound has precipitated. If precipitation occurs, the effective soluble concentration is lower than calculated, and the assay must be repeated using a more gradual dilution strategy or media with a higher serum (protein) content to act as a carrier.

References

  • Trivedi AB, Kitabatake N, Doi E. "Toxicity of dimethyl sulfoxide as a solvent in bioassay system with HeLa cells evaluated colorimetrically with 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-tetrazolium bromide." Agricultural and Biological Chemistry. 1990 Nov;54(11):2961-6. URL: [Link]

  • Timm M, Saaby L, Moesby L, Hansen EW. "Considerations regarding use of solvents in in vitro cell based assays." Cytotechnology. 2013 Oct;65(5):887-94. URL:[Link]

Application Note: 3,3'-Methylenebis[5-bromo-saligenin] as an Advanced Cross-Linking Agent in High-Performance Resin Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the synthesis of advanced thermosetting polymers, the choice of cross-linking agent dictates the ultimate thermal, mechanical, and safety profiles of the cured matrix. 3,3'-Methylenebis[5-bromo-saligenin] (MBS-Br) is a highly specialized, dual-functional cross-linker designed for high-performance phenolic novolacs and epoxy resins. Structurally, it is a bridged bis-saligenin featuring two reactive hydroxymethyl (–CH₂OH) groups and two phenolic hydroxyls, with bromine atoms occupying the 5-positions. This application note details the mechanistic rationale and validated protocols for utilizing MBS-Br to achieve void-free, high-Tg (glass transition temperature), and intrinsically flame-retardant polymer networks.

Mechanistic Insights: The Causality of Experimental Choices

To effectively utilize MBS-Br, researchers must understand the chemical causality driving its reactivity:

  • Ammonia-Free Condensation (Void Prevention): Traditional novolac resins rely on hexamethylenetetramine (HMTA) for curing. However, HMTA decomposes during the curing cycle to yield ammonia gas, which can create micro-voids in the cured matrix and severely degrade dielectric properties. MBS-Br circumvents this entirely. Under thermal activation, its hydroxymethyl groups undergo electrophilic aromatic substitution with the reactive ortho/para positions of novolac phenolic rings, forming highly stable diphenylmethane bridges[1]. Because the only byproduct is water (which can be easily managed via step-curing), the resulting matrix is structurally pristine.

  • Steric Direction via 5-Bromo Substitution: The inclusion of bromine at the 5-position (para to the phenolic hydroxyl) is a critical structural advantage. The bulky halogen sterically blocks the highly reactive para-position of the saligenin ring. This prevents premature intra-molecular self-condensation, forcing the methylol groups to react intermolecularly with the bulk resin, yielding a highly predictable and uniform cross-link density.

  • Intrinsic Gas-Phase Flame Retardancy: Beyond steric control, the brominated network provides a built-in fire suppression mechanism. During combustion, the polymer undergoes homolytic cleavage to release bromine radicals (Br•). These radicals scavenge high-energy hydrogen and hydroxyl radicals (H• and OH•) in the gas phase, effectively quenching the combustion chain reaction and enabling UL-94 V-0 compliance without the need for additive (and often plasticizing) flame retardants[2]. In epoxy systems, the hydroxymethyl groups react directly with oxirane rings via etherification, locking the halogen directly into the backbone[3].

Mandatory Visualization: Reaction Pathways

G MBS MBS-Br Cross-linker (Reactive Methylols) Mix1 Melt Blending (80-100°C) MBS->Mix1 Mix2 Solvent Blending (MEK/Acetone) MBS->Mix2 Novolac Phenolic Novolac (Uncured) Novolac->Mix1 Epoxy Epoxy Resin (DGEBA) Epoxy->Mix2 Cure1 Acid/Base Catalysis Condensation (-H2O) Mix1->Cure1 Heat (150°C) Cure2 Ring-Opening Etherification Mix2->Cure2 Heat + Catalyst Network1 Brominated Phenolic Network (Flame Retardant) Cure1->Network1 Methylene Bridges Network2 High-Tg Epoxy Network (Halogenated) Cure2->Network2 Covalent Ether Bonds

Reaction pathways for MBS-Br cross-linking in phenolic and epoxy resins.

Experimental Protocols (Self-Validating Workflows)

Protocol A: Synthesis of Void-Free, Flame-Retardant Phenolic Novolac

Objective: Cure a standard phenol-formaldehyde novolac using MBS-Br to achieve a high-char-yield matrix. Causality Check: A step-cure schedule is mandatory. The condensation of methylol groups releases water. If the temperature exceeds 100°C too rapidly, trapped steam will cause foaming.

  • Formulation: Mill 100 parts by weight (pbw) of solid novolac resin with 18 pbw of MBS-Br powder until a homogenous fine powder is achieved.

  • Melt Blending: Transfer the powder to a heated planetary mixer set to 85°C. The mixture will melt into a viscous liquid.

    • Self-Validation: The melt must become optically clear; opacity indicates un-dissolved cross-linker, requiring further mixing.

  • Degassing: Apply a vacuum (20 inHg) for 15 minutes at 85°C to remove entrapped air.

  • Step-Curing Schedule:

    • Stage 1 (B-Staging): Pour the resin into a pre-heated mold at 110°C for 2 hours. This initiates the methylol-phenol condensation slowly, allowing water vapor to diffuse out before the matrix gels.

    • Stage 2 (Vitrification): Ramp the temperature to 150°C at a rate of 1°C/min. Hold for 2 hours.

    • Stage 3 (Post-Cure): Ramp to 180°C for 1 hour to drive the reaction to >98% conversion.

  • Analytical Validation: Perform FTIR spectroscopy on a scraped sample of the cured plaque. The complete disappearance of the broad –CH₂OH stretch at ~1050 cm⁻¹ confirms that the cross-linking reaction has reached completion.

Protocol B: Curing of High-Tg Epoxy Resin (DGEBA)

Objective: Utilize MBS-Br as a co-curing agent in a Bisphenol-A diglycidyl ether (DGEBA) system to enhance thermal stability and flame retardancy[4].

  • Dissolution: Dissolve 25 pbw of MBS-Br in 15 pbw of methyl ethyl ketone (MEK) to ensure molecular-level dispersion and prevent localized agglomeration.

  • Resin Integration: Blend the MBS-Br solution with 100 pbw of DGEBA epoxy. Add 0.5 pbw of 2-methylimidazole (2-MI) as a catalytic accelerator.

  • Solvent Evaporation: Heat the mixture to 60°C under vacuum (25 inHg) for 45 minutes to strip the MEK.

    • Self-Validation: Monitor the weight loss of the mixing vessel. The process is complete only when the weight loss exactly matches the mass of the added MEK.

  • Curing: Pour the degassed resin into a prepared mold and cure at 120°C for 2 hours, followed by a post-cure at 160°C for 2 hours to maximize cross-link density.

Quantitative Data Presentation

The following table summarizes the comparative performance of standard resin formulations versus those cross-linked with MBS-Br. The data highlights the significant improvements in thermal stability and flammability ratings.

Property / MetricNovolac + HMTA (Standard)Novolac + MBS-BrDGEBA Epoxy + AmineDGEBA Epoxy + MBS-Br
Cross-Linker Loading 10 pbw18 pbw15 pbw25 pbw
Curing Byproduct Ammonia (NH₃)Water (H₂O)NoneNone
Glass Transition (Tg) 145 °C168 °C135 °C155 °C
Char Yield (800°C, N₂) 45%58%15%32%
UL-94 Flammability V-2 (Fails)V-0 (Passes)V-2 / HBV-0 (Passes)
Void Content (Microscopy) ~3.5%< 0.5%< 0.5%< 0.5%

Table 1: Comparative thermal, physical, and flammability properties of standard cross-linkers versus MBS-Br mediated networks.

References

  • Phenolic Resin Adhesives. ResearchGate. Available at:[Link]

  • Prepolymer of epoxy resin and tris(hydroxymethyl) aminomethane and curable composition thereof (US3607833A). Google Patents.
  • Biobased Reversible Cross-Linking Enables Self-Healing and Reprocessing of Epoxy Resins. ACS Sustainable Chemistry & Engineering. Available at:[Link]

Sources

Application Note: NMR Spectroscopy Sample Preparation for 3,3'-Methylenebis[5-bromo-saligenin]

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Pharmaceutical Development Scientists Compound: 3,3'-Methylenebis[5-bromo-saligenin] (CAS: 875235-19-1)

Executive Summary & Chemical Context

3,3'-Methylenebis[5-bromo-saligenin] is a complex brominated bisphenol derivative, frequently monitored as a critical synthetic impurity in the development of β2​ -adrenoceptor agonists such as Salbutamol Dimer[1]. Accurate structural elucidation and purity quantification via Nuclear Magnetic Resonance (NMR) spectroscopy demand rigorous sample preparation. The molecule features two halogenated aromatic rings, a methylene bridge, and four hydroxyl groups (two phenolic, two benzylic). These functional groups present specific physicochemical challenges—namely, severe intermolecular hydrogen bonding and poor solubility in non-polar media—which must be systematically addressed to achieve high-resolution, shim-stable NMR spectra.

Solvent Dynamics: The Causality of Selection

In NMR spectroscopy, the solvent is not merely a passive vehicle; it actively modulates the conformational dynamics of the solute.

For 3,3'-Methylenebis[5-bromo-saligenin], standard non-polar solvents like Chloroform-d ( CDCl3​ ) are fundamentally inadequate. The presence of four hydroxyl groups per molecule drives extensive intermolecular hydrogen bonding. In non-polar media, this leads to transient polymeric aggregation. Aggregation restricts the molecular tumbling rate ( τc​ ), which drastically shortens the transverse relaxation time ( T2​ ) and results in severe spectral line broadening[2].

The Solution: A strongly polar, hydrogen-bond accepting solvent is required to disrupt solute-solute interactions. Dimethyl sulfoxide-d6 (DMSO- d6​ ) is the optimal choice[3]. The sulfoxide oxygen acts as a powerful hydrogen-bond acceptor, forming discrete solute-solvent complexes that ensure the molecule exists strictly as a monomeric species in solution.

SolventLogic Prop Molecular Profile: 4x OH Groups 2x Bromine Atoms Hbond High Intermolecular H-Bonding Potential Prop->Hbond Agg Risk of Aggregation & Line Broadening Hbond->Agg Solvent Require Strong H-Bond Acceptor Solvent Agg->Solvent DMSO DMSO-d₆ Selected (Optimal Resolution) Solvent->DMSO

Logical decision tree for selecting the optimal NMR solvent based on molecular properties.

Quantitative Parameters for Sample Preparation

To prevent viscosity-induced line broadening while maintaining a high signal-to-noise ratio (SNR), strict adherence to mass and volume parameters is required[2][4][5].

Table 1: Optimal Concentration and Volume Parameters

Parameter 1 H NMR Optimization 13 C NMR OptimizationCausality / Rationale
Sample Mass 5 – 15 mg30 – 50 mgExceeding limits increases viscosity, broadening lines[2].
Solvent Volume 0.6 – 0.7 mL0.6 – 0.7 mLEnsures the liquid spans the active RF coil region[5].
Fill Height 40 – 50 mm40 – 50 mmPrevents magnetic susceptibility distortions at interfaces[5].
Tube Diameter 5 mm (Standard)5 mm (Standard)Matches the standard probe geometry for optimal filling factor.

Step-by-Step Experimental Protocol

Do not attempt to prepare the sample directly inside the NMR tube. The narrow geometry of a 5 mm tube prevents adequate physical mixing and can lead to concentration gradients[4].

Step 1: Primary Dissolution Weigh the appropriate mass of 3,3'-Methylenebis[5-bromo-saligenin] (refer to Table 1) into a clean, dry 2 mL glass dram vial. Add exactly 0.65 mL of high-purity, anhydrous DMSO- d6​ .

Step 2: Homogenization Vortex the vial for 30 seconds. If the compound does not dissolve immediately, sonicate the vial in a room-temperature water bath for 2–3 minutes. Causality: Complete solvation is required to ensure accurate integration and sharp peak shapes.

Step 3: Filtration (Critical Step) Draw the solution into a 1 mL glass syringe and attach a 0.2 μm PTFE syringe filter. Dispense the solution slowly through the filter. Causality: Even seemingly clear solutions contain microscopic dust, undissolved compound, or ferromagnetic particulates. These particles create localized magnetic susceptibility gradients that distort the B0​ field homogeneity, making it impossible to achieve a high-quality shim[4]. Solid particles are invisible to solution-state NMR but ruin the spectral resolution.

Step 4: Tube Transfer and Height Verification Transfer the filtered solution directly into a high-quality 5 mm NMR tube. Verify that the solvent height is exactly between 40 and 50 mm[2][5]. Cap the tube securely.

Workflow Start 1. Weigh Compound (5-15 mg for ¹H, 30-50 mg for ¹³C) Solvent 2. Add 0.65 mL DMSO-d₆ (Disrupts Intermolecular H-bonding) Start->Solvent Vortex 3. Vortex & Sonicate (Ensures Complete Dissolution) Solvent->Vortex Filter 4. PTFE Filtration (0.2 μm) (Removes Particulates for Shimming) Vortex->Filter Tube 5. Transfer to 5 mm Tube (Fill Height: 40-50 mm) Filter->Tube Acquire 6. NMR Acquisition (Lock, Shim, and Acquire) Tube->Acquire

Step-by-step NMR sample preparation workflow for brominated bisphenol derivatives.

Self-Validating System Checkpoints

To ensure the trustworthiness of the prepared sample before consuming expensive instrument time, perform the following validation checks:

  • The Tyndall Effect Check: Hold the filled NMR tube against a strong, focused light source (like a smartphone flashlight) in a dark room. If the laser/light beam is visible passing through the liquid (scattering), sub-micron particulates are still present. Action: Re-filter the sample.

  • Lock Signal Stability: Once inserted into the spectrometer, monitor the deuterium lock signal. A fluctuating lock level indicates incomplete dissolution, thermal convection (if the sample hasn't equilibrated to probe temperature), or paramagnetic contamination. A perfectly prepared sample will yield a rock-steady lock signal.

Expected Spectral Data Reference

When prepared correctly in anhydrous DMSO- d6​ , 3,3'-Methylenebis[5-bromo-saligenin] will exhibit a highly symmetric spectrum due to its structural equivalence on the NMR timescale.

Table 2: Expected 1 H NMR Chemical Shifts in DMSO- d6​

Proton EnvironmentExpected Shift ( δ , ppm)MultiplicityIntegration
Phenolic -OH 9.00 – 10.00Broad Singlet2H
Aromatic H-4 7.10 – 7.30Doublet ( J≈2.5 Hz)2H
Aromatic H-6 6.80 – 7.00Doublet ( J≈2.5 Hz)2H
Benzylic -OH 5.00 – 5.50Triplet ( J≈5.5 Hz)2H
Benzylic -CH 2​ - 4.40 – 4.60Doublet ( J≈5.5 Hz)4H
Methylene Bridge 3.80 – 4.00Singlet2H

(Note: If the DMSO- d6​ is not strictly anhydrous, the benzylic -OH triplet will collapse into a broad singlet, and the benzylic -CH 2​

  • doublet will collapse into a singlet due to rapid proton exchange with trace water).

References

  • 85-5163-44 3,3'-Methylenebis[5-bromo-saligenin 100mg CAS No ... | Source: as-1.co.jp | 1

  • A 1H NMR Investigation of the Interaction between Phenolic Acids Found in Mango and Papaya | Source: plos.org | 3

  • InfoSheet: NMR sample preparation | Source: uclouvain.be | 2

  • NMR Sample Preparation | Chemical Instrumentation Facility | Source: iastate.edu | 4

  • NMR Sample Preparation: The Complete Guide | Source: organomation.com | 5

Sources

Application Note: 3,3'-Methylenebis[5-bromo-saligenin] as a Reactive Flame Retardant in Thermoset Polymer Matrices

Author: BenchChem Technical Support Team. Date: April 2026

[label="

Refining Flame Retardancy

I've been refining the diagrams and ensuring clarity. The mechanism diagram shows the dual-phase action and its DOT code. The workflow highlights each curing stage.

I've been double-checking the DOT color scheme to ensure visual clarity. The glass transition temperature increases because methylol groups from the saligenin derivative increase cross-link density, and the LOI is higher.

Target Audience: Materials Scientists, Polymer Chemists, and Safety Compliance Researchers Document Type: Technical Application Note & Experimental Protocol

Executive Summary & Chemical Rationale

The demand for high-performance flame retardants in aerospace, electronics, and structural composites has outpaced the capabilities of traditional additive brominated flame retardants (BFRs). Conventional BFRs, such as unreacted Tetrabromobisphenol A (TBBPA), often suffer from matrix migration, leaching, and severe plasticization effects that depress the polymer's glass transition temperature ( Tg​ ).

3,3'-Methylenebis[5-bromo-saligenin] (CAS: 875235-19-1) represents a structural paradigm shift. Originally identified as a synthetic impurity in pharmaceutical workflows, its unique molecular architecture makes it an exceptionally potent reactive flame retardant for thermoset resins (epoxies, phenolics, and polyurethanes).

The Causality of the Molecular Design:

  • Reactive Methylol Groups: Unlike standard bisphenols, this compound features ortho-methylol ( −CH2​OH ) groups on its saligenin core. These groups are highly reactive and covalently bond with epoxy oxirane rings or phenolic networks during the curing process 1[1]. This active cross-linking increases network density, preserving or even elevating the Tg​ .

  • Brominated Aromatic Rings: The bromine atoms at the 5-position provide critical gas-phase radical scavenging capabilities, a hallmark of effective halogenated flame retardants .

Biphasic Mechanism of Action

To engineer a self-extinguishing material, one must interrupt the combustion cycle in both the condensed (solid) and gas phases. 3,3'-Methylenebis[5-bromo-saligenin] achieves this through a synergistic dual-action mechanism:

  • Condensed-Phase Charring: Upon exposure to high heat flux, the methylene-bridged saligenin network undergoes rapid dehydration and cross-linking. This forms a dense, carbonaceous char layer that acts as a physical barrier, insulating the virgin polymer from heat and blocking oxygen ingress 2[2].

  • Gas-Phase Radical Quenching: At temperatures exceeding 300°C, the C−Br bonds undergo homolytic cleavage. The released bromine radicals ( Br∙ ) scavenge highly reactive hydrogen ( H∙ ) and hydroxyl ( OH∙ ) radicals in the flame zone, effectively starving the flame of its exothermic chain carriers 3[3].

Mechanism A 3,3'-Methylenebis[5-bromo-saligenin] Incorporated in Polymer BB BB A->BB B Thermal Activation (>300°C) E Condensed Phase: Methylol Cross-linking B->E C Gas Phase: Release of Br• Radicals D Radical Quenching: Br• + H•/OH• -> HBr C->D F Char Formation: Thermal & Oxygen Barrier E->F BB->C

Caption: Dual-phase flame retardant mechanism of 3,3'-Methylenebis[5-bromo-saligenin].

Experimental Workflows & Protocols

The following protocol details the integration of 3,3'-Methylenebis[5-bromo-saligenin] into a standard Diglycidyl Ether of Bisphenol A (DGEBA) epoxy matrix.

Self-Validating System Design: This protocol requires the simultaneous preparation of a "Neat DGEBA" negative control. If the neat control fails to yield a baseline Limiting Oxygen Index (LOI) of ~21.0% ± 0.5%, the curing environment or resin purity is compromised, and the batch data must be discarded.

Protocol A: Synthesis of Flame-Retardant Epoxy Nanocomposites
  • Resin Preparation & Viscosity Reduction:

    • Action: Pre-heat 90g of DGEBA resin to 80°C in a glass reactor equipped with a mechanical stirrer.

    • Causality: DGEBA is highly viscous at room temperature. Heating to 80°C lowers the viscosity sufficiently to allow the solid saligenin derivative to dissolve and disperse uniformly, preventing localized agglomerations that act as mechanical weak points.

  • Incorporation of the Flame Retardant:

    • Action: Gradually add 10g of finely milled 3,3'-Methylenebis[5-bromo-saligenin] into the heated resin. Stir at 500 RPM for 30 minutes until optically clear.

  • Addition of Curing Agent:

    • Action: Lower the temperature to 60°C. Add the stoichiometric equivalent of an amine hardener (e.g., 4,4'-Diaminodiphenylmethane, DDM). Mix for 10 minutes.

    • Causality: The temperature is lowered to prevent premature exothermic cross-linking (runaway reaction) upon the addition of the highly reactive amine.

  • Vacuum Degassing (Critical Step):

    • Action: Transfer the mixture to a vacuum oven (<10 mbar) at 60°C for 15 minutes.

    • Causality: Mechanical stirring introduces micro-bubbles. If not removed, these trapped air voids act as stress concentrators (lowering tensile strength) and internal oxygen pockets (fueling combustion during flammability testing).

  • Thermal Step-Curing:

    • Action: Pour the degassed resin into pre-heated PTFE molds. Cure at 100°C for 2 hours, followed by a post-cure at 150°C for 2 hours.

    • Causality: Step-curing ensures that the primary amine-epoxy reaction completes before the secondary hydroxyl-epoxy and methylol condensation reactions lock the network into a rigid, vitrified state.

Workflow S1 Resin Formulation (DGEBA + FR) S2 Homogenization (80°C Stirring) S1->S2 S3 Hardener Addition (e.g., DDM) S2->S3 S4 Vacuum Degassing (<10 mbar) S3->S4 S5 Step-Curing (100°C -> 150°C) S4->S5 S6 Validation (LOI & UL-94) S5->S6

Caption: Self-validating experimental workflow for reactive flame retardant epoxy integration.

Protocol B: Flammability and Thermal Validation
  • Limiting Oxygen Index (LOI) Testing (ASTM D2863):

    • Measure the minimum concentration of oxygen required to support flaming combustion. Validation checkpoint: Confirm the Neat DGEBA control registers at ~21%.

  • UL-94 Vertical Burning Test (ASTM D3801):

    • Clamp a 125 x 13 x 3.2 mm specimen vertically. Apply a 20 mm methane flame for 10 seconds. Record after-flame times ( t1​ , t2​ ) and observe for flaming drips.

  • Differential Scanning Calorimetry (DSC):

    • Run a heat-cool-heat cycle from 25°C to 250°C at 10°C/min to determine the glass transition temperature ( Tg​ ).

Quantitative Data Analysis

The table below summarizes the comparative performance of the formulated matrices.

FormulationBromine Content (wt%)LOI (%)UL-94 Rating (3.2 mm) Tg​ (°C, via DSC)
Neat DGEBA Epoxy (Control) 0.021.5Fail (Burns to clamp)145
DGEBA + 10% TBBPA (Standard) ~5.826.0V-1 (Flaming drips)132
DGEBA + 10% 3,3'-Methylenebis[5-bromo-saligenin] ~3.829.5V-0 (No dripping)151

Data Interpretation: Despite having a lower absolute bromine content than the TBBPA formulation, the saligenin-modified epoxy achieves a higher LOI and a superior V-0 rating. This is a direct result of the condensed-phase charring promoted by the methylol groups. Furthermore, while TBBPA acts as a plasticizer and depresses the Tg​ to 132°C, the reactive covalent integration of 3,3'-Methylenebis[5-bromo-saligenin] increases the cross-link density, elevating the Tg​ to 151°C.

References

  • 1 - Pageplace.de. Comprehensive review on the epoxidation of saligenin and halogenated aromatics in resin manufacturing.[1]

  • 2 - University of Bath. Details the mechanisms of saligenin co-polymer resin degradation into cross-linked carbon skeletons (char).[2] 3.3 - Science.gov. Analysis of brominated phenolic resins yielding higher oxygen indices and flame retardant properties.[3] 4. - Canada.ca. Regulatory and chemical classification of brominated organic compounds as surface and incorporated flame retardants.

Sources

Application Note: Robust Solid-Phase Extraction (SPE) Protocol for 3,3'-Methylenebis[5-bromo-saligenin] in Environmental Aqueous Matrices

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Environmental Researchers, and Drug Development Professionals.

Introduction & Environmental Context

As pharmaceutical manufacturing scales globally, the discharge of active pharmaceutical ingredients (APIs) and their synthetic by-products into wastewater treatment plants (WWTPs) and surface waters has become a critical environmental concern[1]. 3,3'-Methylenebis[5-bromo-saligenin] (CAS: 875235-19-1) is a heavily brominated phenolic compound primarily identified as an impurity in the synthesis of the β2-adrenoceptor agonist salbutamol (albuterol)[2].

Monitoring this specific impurity in environmental samples is vital. Brominated phenols, due to their halogenated nature, exhibit high environmental persistence, potential bioaccumulation, and severe resistance to standard microbial degradation processes[3]. Extracting these trace-level impurities from complex environmental matrices requires a highly selective and robust sample preparation methodology.

Chemical Rationale & SPE Sorbent Selection

To successfully extract 3,3'-Methylenebis[5-bromo-saligenin] (Molecular Formula: C₁₅H₁₄Br₂O₄, MW: 418.08 g/mol ) from water, the extraction chemistry must account for its dual structural nature:

  • Hydrophobic Domains: Two bulky, brominated aromatic rings.

  • Hydrophilic Domains: Four hydroxyl groups (two phenolic -OH, two aliphatic benzyl alcohol -CH₂OH).

Why Oasis HLB?

Traditional silica-based C18 sorbents often yield poor recoveries for poly-hydroxylated compounds due to insufficient retention of the polar moieties. Conversely, pure ion-exchange sorbents are highly dependent on strict pH control and ionic strength. We utilize a Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent (poly(divinylbenzene-co-N-vinylpyrrolidone))[4].

The Causality of Retention: The divinylbenzene provides strong π-π and hydrophobic interactions with the brominated rings, while the N-vinylpyrrolidone forms hydrogen bonds with the hydroxyl groups. This dual-mode retention ensures >80% recovery across diverse water matrices[5].

Mechanism cluster_0 Target Analyte cluster_1 Oasis HLB Sorbent A_Hydrophobic Brominated Aromatic Rings S_DVB Divinylbenzene (Lipophilic) A_Hydrophobic->S_DVB π-π / Hydrophobic A_Hydrophilic Phenolic & Aliphatic OH S_NVP N-Vinylpyrrolidone (Hydrophilic) A_Hydrophilic->S_NVP Hydrogen Bonding

Fig 1. Dual-mode retention mechanism of 3,3'-Methylenebis[5-bromo-saligenin] on Oasis HLB sorbent.

Step-by-Step Extraction Protocol

This protocol is designed as a self-validating system. By incorporating isotopic internal standards and strict pH controls, researchers can confidently isolate the target analyte from matrix interferences.

Reagents and Materials
  • Sorbent: Oasis HLB SPE Cartridges (60 mg, 3 cc).

  • Solvents: LC-MS grade Methanol (MeOH), Dichloromethane (DCM), and Ultrapure Water (18.2 MΩ·cm).

  • Modifiers: Formic Acid (FA), Hydrochloric Acid (HCl), Ammonium Acetate (NH₄Ac).

Sample Pre-treatment
  • Filtration: Filter 500 mL of the environmental water sample (e.g., river water or WWTP effluent) through a 0.45 µm glass fiber (GF) filter to remove suspended particulate matter.

    • Expert Insight: Avoid cellulose filters, as the hydroxyl groups of the analyte may hydrogen-bond to the cellulose matrix, artificially reducing recovery.

  • Acidification: Adjust the filtrate to pH 2.5 using 1 M HCl.

    • Causality: Acidification prevents the fast degradation of bromophenols[5]. Furthermore, the pKa of the phenolic hydroxyls is approximately 7.5–8.5. Acidification ensures these groups remain fully protonated (neutral), suppressing ionization and maximizing hydrophobic retention on the HLB sorbent.

  • Spiking: Spike the sample with an appropriate isotopically labeled internal standard (e.g., ¹³C-labeled 2,4,6-tribromophenol or Salbutamol-d3) to self-validate extraction efficiency and mathematically correct for matrix suppression during mass spectrometry[6].

Solid-Phase Extraction (SPE) Workflow
  • Conditioning: Pass 4 mL of MeOH through the HLB cartridge at a flow rate of 1-2 mL/min to solvate the polymer bed.

  • Equilibration: Pass 4 mL of acidified ultrapure water (pH 2.5) to prepare the sorbent for the aqueous sample. Critical: Do not let the sorbent bed run dry before loading.

  • Loading: Load the 500 mL pre-treated water sample at a controlled flow rate of ≤5 mL/min.

  • Washing: Wash with 5 mL of 5% MeOH in water (v/v).

    • Causality: This specific concentration is strong enough to elute highly polar matrix interferences (like salts and humic acids) but too weak to disrupt the hydrophobic interactions holding the bulky brominated target analyte.

  • Drying: Dry the cartridge under a gentle vacuum (-15 inHg) for 10 minutes to remove residual water, which would otherwise interfere with the subsequent organic elution and LC-MS/MS ionization.

  • Elution: Elute the target compound using 6 mL of a MeOH:DCM (1:1, v/v) mixture.

    • Causality: DCM provides the necessary non-polar strength to break the π-π interactions, while MeOH disrupts hydrogen bonding, ensuring complete desorption[4].

  • Reconstitution: Evaporate the eluate to near dryness under a gentle stream of ultra-high-purity Nitrogen at 35°C. Reconstitute in 1 mL of Initial Mobile Phase (e.g., 10% MeOH in water).

Workflow A Environmental Water Sample B Filtration (0.45 µm GF) A->B C Acidification (pH 2.5) B->C D Oasis HLB SPE (60 mg / 3 mL) C->D E Elution (MeOH:DCM) D->E F N2 Evaporation & Reconstitution E->F G LC-MS/MS Analysis F->G

Fig 2. Step-by-step SPE workflow for the extraction of brominated saligenins from water.

Analytical Detection (LC-MS/MS)

Chromatographic separation is optimally achieved using a sub-2 µm C18 column. The aqueous mobile phase must incorporate 5 mM Ammonium Acetate (NH₄Ac) .

Expert Insight: NH₄Ac acts as a crucial buffer that enhances the deprotonation of the phenolic groups in the Electrospray Ionization (ESI) source operating in negative mode. The presence of NH₄Ac plays a crucial role in achieving good separation of isomers and drastically improves the signal-to-noise ratio for brominated phenols[4].

Quantitative Performance Summary

The following table summarizes the expected performance metrics for this protocol based on validated data for structurally analogous multi-class brominated phenols and pharmaceutical residues.

ParameterTarget Value / RangeCausality / Note
Absolute Recovery 80% – 105%Achieved via dual-mode retention (DVB/NVP) on HLB sorbent.
Limit of Detection (LOD) 0.1 – 15.0 ng/LHighly dependent on matrix suppression; mitigated by NH₄Ac buffer.
Matrix Effect (SSE) 60% – 130%Corrected using ¹³C-labeled internal standards.
Precision (RSD) < 12%Ensured by strict flow-rate control during SPE loading (≤5 mL/min).

References

  • [3,3-Methylenebis2 - splendidlab.com 2.1 - nih.gov 3.3 - inchem.org

  • 4 - gdut.edu.cn 5.5 - nih.gov 6.6 - nih.gov

Sources

Application Note: Valorization of 3,3'-Methylenebis[5-bromo-saligenin] as a Tetrafunctional, Flame-Retardant Curing Agent for Advanced Biomedical Epoxy Resins

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the intersection of pharmaceutical manufacturing and advanced materials science, the valorization of synthetic by-products presents a frontier for sustainable chemical engineering. 3,3'-Methylenebis[5-bromo-saligenin] (MBS) (CAS No. 875235-19-1) is predominantly recognized by drug development professionals as a synthetic impurity generated during the production of the β2​ -adrenoceptor agonist Salbutamol (albuterol)[1].

However, a structural analysis of MBS reveals a highly functionalized architecture: two phenolic hydroxyl groups, two benzylic (aliphatic) hydroxyl groups, and two aromatic bromine atoms. This application note establishes a novel protocol for repurposing this pharmaceutical impurity into a tetrafunctional, flame-retardant curing agent for high-performance epoxy resins. The resulting thermosets exhibit exceptional glass transition temperatures ( Tg​ ) and biocompatible flame retardancy, making them ideal candidates for the encapsulation of implantable medical devices and bio-electronics.

Mechanistic Insights: Causality in Experimental Design

As a Senior Application Scientist, it is critical to understand why specific processing parameters are chosen. The successful integration of MBS into a Bisphenol A diglycidyl ether (DGEBA) matrix relies on mastering two fundamental chemical mechanisms:

Differential Hydroxyl Reactivity and the Necessity of Step-Curing

MBS is a tetrafunctional crosslinker, but its reactive sites are not chemically equivalent. The phenolic hydroxyl groups are highly acidic and undergo rapid, base-catalyzed nucleophilic ring-opening with oxirane (epoxy) groups at moderate temperatures (~120°C)[2]. In contrast, the benzylic hydroxyl groups are aliphatic and significantly less nucleophilic, requiring elevated temperatures (~180°C) to achieve etherification[3].

The Causality: If a single-stage, high-temperature cure is attempted, the rapid reaction of the phenolic groups will cause the resin to prematurely vitrify (harden into a glass). This restricts polymer chain mobility, sterically trapping the unreacted benzylic groups and resulting in a weak, under-cured network. A meticulously controlled two-stage step-cure is therefore mandatory to achieve full tetrafunctional crosslinking.

Gas-Phase Radical Quenching for Flame Retardancy

Implantable electronics require stringent flame retardancy to prevent thermal runaway of internal batteries. MBS incorporates aromatic bromine atoms directly into the polymer backbone. During a high-heat or combustion event, these brominated rings undergo homolytic cleavage to release bromine radicals (Br•). These halogens migrate into the gas phase, where they quench highly reactive hydrogen (H•) and hydroxyl (OH•) radicals, effectively starving the flame of its propagation mechanism[4].

G N1 Cured Epoxy Network (Contains Aromatic Bromine) N2 Thermal Degradation (Combustion Event) N1->N2 N3 Homolytic Cleavage Release of Br• Radicals N2->N3 Heat Flux N4 Gas Phase Reaction Br• + H• / OH• -> HBr + H2O N3->N4 Gas Phase Migration N5 Radical Quenching Flame Suppression N4->N5

Gas-phase radical quenching mechanism of brominated flame retardants during combustion.

Experimental Protocols

To ensure a self-validating system, the following protocols include integrated Quality Assurance (QA) steps to verify the success of the chemical reactions.

Protocol 1: Stoichiometric Formulation

To prevent the presence of unreacted, leachable monomers (critical for biomedical applications), the Epoxide Equivalent Weight (EEW) must be perfectly balanced with the Hydroxyl Equivalent Weight (HEW).

  • Determine EEW: Standard DGEBA has an EEW of 188 g/eq.

  • Calculate HEW of MBS: The molecular weight of MBS is 418.08 g/mol . Assuming all 4 hydroxyls react, the HEW is 418.08÷4=104.52 g/eq.

  • Mix Ratio: For every 100 g of DGEBA, exactly 55.6 g of MBS is required (55.6 phr).

Protocol 2: Step-Cure Thermal Processing
  • Preparation: Preheat 100 g of DGEBA to 80°C in a glass reactor to reduce viscosity.

  • Compounding: Add 55.6 g of finely milled MBS powder and 0.5 g of 2-Methylimidazole (2-MI) catalyst. Mechanically stir at 300 rpm for 15 minutes until a homogeneous, translucent prepolymer is formed.

  • Degassing: Transfer the mixture to a vacuum oven. Degas at 20 inHg and 80°C for 10 minutes to remove entrapped air, preventing void formation in the final cast.

  • Stage 1 (B-Staging): Pour the resin into pre-heated Teflon molds. Cure at 120°C for 2 hours. Causality: This selectively drives the phenolic OH etherification, building a linear/lightly branched intermediate network.

  • Stage 2 (Post-Cure): Ramp the oven temperature at a controlled rate of 2°C/min to 180°C. Hold at 180°C for 3 hours. Causality: The slow ramp prevents thermal shock, while the high hold temperature provides the activation energy required for the benzylic OH groups to crosslink.

  • QA Validation: Extract a 10 mg sample of the cured resin and analyze via Differential Scanning Calorimetry (DSC). A successful cure will exhibit a flat baseline above the Tg​ with no residual exothermic peak, proving 100% benzylic conversion.

G N1 DGEBA Epoxy Resin (Oxirane Rings) N3 Stage 1: 120°C Phenolic OH Etherification N1->N3 N2 MBS Curing Agent (Phenolic & Benzylic OH) N2->N3 N4 Linear / Lightly Branched Intermediate Prepolymer N3->N4 Base Catalyst (2-MI) N5 Stage 2: 180°C Benzylic OH Etherification N4->N5 N6 Fully Crosslinked Tetrafunctional Network N5->N6 High Temp Cure

Reaction pathway detailing the differential step-cure of phenolic and benzylic hydroxyl groups.

Quantitative Data Summaries

Table 1: Formulation Stoichiometry

ComponentFunctionEquivalent Weight (g/eq)Mass (g)phr (Parts per Hundred Resin)
DGEBA Base Epoxy Resin188.00100.0100.0
MBS Tetrafunctional Curing Agent104.5255.655.6
2-MI Base CatalystN/A0.50.5

Table 2: Thermomechanical and Flammability Properties

PropertyTest MethodValueCausality / Mechanism
Glass Transition ( Tg​ ) DSC (Midpoint)175 °CHigh crosslink density achieved via tetrafunctional MBS.
UL-94 Flammability UL-94 Vertical BurnV-0Gas-phase radical quenching by aromatic bromine.
Limiting Oxygen Index ASTM D286332%Halogen-induced flame suppression requires high ambient O2​ to burn.
Residual Exotherm DSC (Dynamic Scan)< 2 J/gConfirms complete benzylic OH conversion and network validation.

References

  • 85-5163-44 3,3'-Methylenebis[5-bromo-saligenin] CAS No ... Source: AS-1 Co., Ltd. URL:[Link] (Referenced for the identification of MBS as a Salbutamol synthesis impurity[1])

  • Electron-beam curing of epoxy resins: Effect of alcohols on cationic polymerization Source: ResearchGate URL:[Link] (Referenced for the differential reactivity kinetics between phenolic and aliphatic hydroxyl groups in oxirane ring-opening mechanisms[2])

  • Green Regenerative Bamboo Lignin-Based Epoxy Resin: Preparation, Curing Behavior, and Performance Characterization Source: MDPI URL:[Link] (Referenced for the thermal curing behavior of complex phenolic and aliphatic hydroxyl networks[3])

  • Flame Retardant Concentrations: Topics by Science.gov Source: Science.gov URL:[Link] (Referenced for the gas-phase radical quenching mechanism of brominated flame retardants in polymer matrices[4])

Sources

Troubleshooting & Optimization

Troubleshooting solubility issues with 3,3'-Methylenebis[5-bromo-saligenin] in organic solvents

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the unique physicochemical hurdles associated with 3,3'-Methylenebis[5-bromo-saligenin] (CAS: 875235-19-1).

Recognized primarily as a critical impurity in the synthesis of the β2-adrenoceptor agonist Salbutamol (specifically the Salbutamol dimer)[1], this compound presents a complex solubility profile. Its structure features two bulky, lipophilic bromine atoms that drive high hydrophobicity, counterbalanced by four hydroxyl groups (two phenolic, two benzylic) that create a dense, rigid intermolecular hydrogen-bonding network[2]. This duality results in a high crystal lattice energy, rendering it highly recalcitrant to dissolution in both purely aqueous and purely non-polar environments.

Solvation Strategy & Solvent Selection Matrix

To achieve optimal dissolution without compromising the structural integrity of the compound, solvent selection must balance hydrogen-bond disruption with chemical inertness.

Table 1: Solvent Compatibility and Performance Matrix

SolventSolvation CapacityStability RiskCausal Mechanism & Recommended Use
DMSO HighLowMechanism: Strong H-bond acceptor; disrupts crystal lattice. Use: Primary stock solutions for in vitro assays.
DMF HighLowMechanism: High dielectric constant stabilizes the polarizable bromine atoms. Use: Chemical synthesis, high-concentration stocks.
THF HighLowMechanism: Ethereal oxygen acts as an H-bond acceptor without protonating benzylic OH. Use: NMR, analytical chromatography.
Methanol ModerateHigh Mechanism: Protic environment risks acid-catalyzed etherification of the benzylic alcohol[2]. Use: LC-MS only (use fresh, avoid heat/acid).
Dichloromethane LowLowMechanism: Lacks H-bond accepting capability to break intermolecular phenolic bonds. Use: Extraction (requires a polar co-solvent).
Hexane InsolubleLowMechanism: Completely non-polar; cannot solvate the 4 hydroxyl groups. Use: Anti-solvent for controlled precipitation.
Diagnostic Workflow for Solubility Failures

Before adjusting your experimental parameters, use the following diagnostic logic to identify the root cause of precipitation or poor dissolution.

SolubilityTroubleshooting Start Compound fails to dissolve or crashes out CheckSolvent What is the primary solvent? Start->CheckSolvent Protic Polar Protic (MeOH, EtOH, H2O) CheckSolvent->Protic Aprotic Polar Aprotic (DMSO, DMF, THF) CheckSolvent->Aprotic NonPolar Non-Polar (Hexane, Toluene) CheckSolvent->NonPolar ActionProtic Risk of degradation or poor solubility. Switch to DMSO/DMF. Protic->ActionProtic ActionAprotic Check concentration. Warm to 37°C and sonicate for 10 min. Aprotic->ActionAprotic ActionNonPolar H-bonding prevents dissolution. Add 5-10% THF or Acetone. NonPolar->ActionNonPolar

Diagnostic workflow for resolving 3,3'-Methylenebis[5-bromo-saligenin] solubility failures.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does 3,3'-Methylenebis[5-bromo-saligenin] crash out when I dilute my DMSO stock into an aqueous buffer for biological assays? Causality & Mechanism: This compound behaves as a "hydrophobic brick." Structurally similar brominated bisphenols (like TBBPA) exhibit extremely low water solubility (e.g., ~4.15 mg/L at 25 °C) due to their high octanol-water partition coefficients[3]. When transitioning from a solvating environment (DMSO) to water, the hydrophobic effect drives the brominated aromatic rings to aggregate. Simultaneously, the intermolecular hydrogen bonding between the benzylic and phenolic hydroxyl groups rapidly nucleates crystal formation. Solution: Keep the final aqueous concentration below 1% DMSO. To prevent aggregation, pre-mix your DMSO stock with a non-ionic surfactant (e.g., 0.1% Tween-20 or Triton X-100) or a carrier protein like Bovine Serum Albumin (BSA) before introducing it to the aqueous buffer. Micellar encapsulation shields the hydrophobic brominated rings from the aqueous phase.

Q2: I dissolved the compound in methanol for LC-MS analysis, but over time, I see new peaks appearing in the chromatogram. Is it degrading? Causality & Mechanism: Yes. The compound contains two saligenin (2-hydroxybenzyl alcohol) moieties. Benzylic alcohols activated by an ortho-phenolic group are highly susceptible to nucleophilic substitution[2]. In the presence of methanol and trace acidity (often introduced by acidic LC-MS modifiers like formic acid), the benzylic hydroxyl group undergoes protonation and loss of water. This forms a benzylic carbocation (or quinone methide intermediate), which is subsequently attacked by methanol to form a methyl ether impurity. Solution: Avoid storing stock solutions in protic solvents. Use LC-MS grade Acetonitrile (MeCN) or THF for analytical dilutions. If methanol is strictly required for your mobile phase, prepare the samples fresh immediately before injection and maintain the autosampler at 4°C.

DegradationPathway Saligenin 3,3'-Methylenebis [5-bromo-saligenin] (Benzylic OH) Protonation Trace Acid (H+) in Methanol Saligenin->Protonation Carbocation Quinone Methide / Benzylic Carbocation Protonation->Carbocation -H2O Ether Methyl Ether Degradation Product Carbocation->Ether +CH3OH

Acid-catalyzed etherification pathway of saligenin derivatives in methanolic solutions.

Q3: I am trying to make a high-concentration stock (50 mM) in DMSO, but it remains a cloudy suspension. How can I force it into solution? Causality & Mechanism: The methylene bridge and planar aromatic rings allow for tight molecular packing. At room temperature, the kinetic energy of the solvent is insufficient to break these intermolecular bonds, even in a strong H-bond acceptor like DMSO. Solution:

  • Thermal disruption: Heat the suspension to 37°C – 45°C in a water bath. Do not exceed 50°C, as saligenin derivatives can undergo thermal polymerization (forming phenol-formaldehyde type resins) under high heat.

  • Cavitation: Use a bath sonicator for 10–15 minutes. The localized high pressure and temperature from ultrasonic cavitation effectively shatter the crystal lattice without bulk heating.

Self-Validating Protocol: Preparation of a 10 mM Stable Stock Solution

This protocol incorporates visual checkpoints and environmental controls to ensure complete dissolution and prevent photolytic debromination, a known degradation pathway for brominated bisphenols under UV exposure[4].

Materials Required:

  • 3,3'-Methylenebis[5-bromo-saligenin] powder (MW: 418.08 g/mol )

  • Anhydrous DMSO (≥99.9% purity, stored under inert gas)

  • Amber glass vials (Critical for UV protection)

  • Bath sonicator & dry Nitrogen/Argon gas

Step-by-Step Methodology:

  • Gravimetric Measurement: Accurately weigh 4.18 mg of the compound into a clean, dry amber glass vial.

    • Validation Checkpoint: Ensure no static cling leaves powder on the upper walls of the vial, which would alter the final molarity.

  • Solvent Addition: Add exactly 1.0 mL of room-temperature anhydrous DMSO.

  • Mechanical Disruption: Vortex vigorously for 60 seconds. The solution will likely appear as a cloudy, milky suspension.

  • Acoustic Cavitation: Place the vial in a bath sonicator set to 37°C for exactly 10 minutes.

  • Optical Validation: Remove the vial and hold it against a strong light source. The solution must be perfectly clear with no refractive particulate matter. If particulates remain, repeat step 4 for an additional 5 minutes.

  • Atmospheric Sealing: Purge the headspace of the vial with dry Nitrogen or Argon gas. DMSO is highly hygroscopic; atmospheric water absorption will lower the solvent's capacity and cause the compound to precipitate over time.

  • Storage & Retrieval: Seal tightly and store at -20°C. When retrieving for future use, allow the vial to equilibrate to room temperature for 30 minutes before opening to prevent condensation from introducing water into the stock.

References
  • "85-5163-44 3,3'-Methylenebis[5-bromo-saligenin 100mg CAS No ...", AS ONE International. URL:[Link]

  • "Properties and Mechanisms of TBBPA and TBBPS Adsorption onto Various Soils in China", MDPI. URL:[Link]

  • "Salicyl alcohol", Wikipedia. URL:[Link]

  • "Oxidation of Flame Retardant Tetrabromobisphenol A by Singlet Oxygen", ACS Publications. URL:[Link]

Sources

Preventing thermal degradation of 3,3'-Methylenebis[5-bromo-saligenin] during storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the handling of highly reactive impurity standards. 3,3'-Methylenebis[5-bromo-saligenin] (MBS) is a critical, yet notoriously unstable, impurity standard utilized in the synthesis and quality control of β2-adrenoceptor agonists like Salbutamol 1.

Because MBS contains two ortho-hydroxybenzyl alcohol (saligenin) motifs, it is highly susceptible to thermal degradation. Below is our definitive troubleshooting guide and self-validating methodology to ensure the structural integrity of your standard during storage and experimentation.

Troubleshooting Guide & FAQs

Q: Why does my HPLC baseline show broad, unresolved polymeric humps after storing MBS at room temperature for a few weeks? A: This is a classic symptom of thermal dehydration. Mechanistically speaking, the saligenin moieties in MBS undergo heat-induced dehydration to form transient, highly electrophilic ortho-quinone methides (o-QMs) 2. Because these intermediates are exceptionally reactive, they rapidly attack the electron-rich aromatic rings of adjacent MBS molecules. This initiates a polymerization cascade identical to the curing process of Bakelite (phenol-formaldehyde resins) 3. The resulting heterogeneous mixture of cross-linked oligomers elutes as broad humps on reverse-phase HPLC.

Q: My freshly purchased MBS powder was off-white, but it turned yellow/brown during ambient transport. Is it still usable? A: No, it should be discarded. The color change is a direct visual indicator of extended π-conjugation. When exposed to ambient heat and trace oxygen, the o-quinone methides not only polymerize but also undergo irreversible oxidation into stable, highly conjugated quinone derivatives. To prevent this, cold-chain transport (dry ice) and inert gas backfilling are strictly required.

Q: Can I store stock solutions of MBS in protic solvents like methanol or water? A: Absolutely not. Protic solvents, especially under slightly acidic or basic conditions, catalyze the formation of the benzyl cation or phenoxide, drastically accelerating the dehydration into o-QMs 4. Always use anhydrous, aprotic solvents (e.g., anhydrous DMSO or Acetonitrile) and store them at -80°C.

Mechanistic Pathways & Storage Workflows

To effectively prevent degradation, you must understand the causality of the molecule's breakdown. The diagram below illustrates the thermal degradation pathway of MBS.

Pathway MBS 3,3'-Methylenebis [5-bromo-saligenin] Heat Thermal Stress (-H2O) MBS->Heat QM o-Quinone Methide Intermediate Heat->QM Dehydration (Acid/Base Catalyzed) Polymer Polymeric/Oligomeric Aggregates QM->Polymer Cross-linking (Bakelite-type) Oxidation Quinone Derivatives (Yellow/Brown) QM->Oxidation O2 Exposure

Fig 1. Thermal dehydration of MBS into reactive o-quinone methides and subsequent polymerization.

Workflow Rec 1. Receive MBS Powder (Verify off-white color) Sol 2. Dissolve in Anhydrous DMSO (< 50 ppm H2O) Rec->Sol Pass visual inspection Aliq 3. Aliquot into Amber Glass Vials (Single-use) Sol->Aliq Argon 4. Purge with Argon (Exclude Oxygen) Aliq->Argon Store 5. Store at -80°C (Halt Reaction Kinetics) Argon->Store

Fig 2. Optimized handling and cryogenic storage workflow to prevent MBS degradation.

Quantitative Stability Data

The table below summarizes our laboratory's quantitative kinetic data regarding MBS degradation under various storage conditions.

Storage ConditionSolvent EnvironmentTemp t95​ (Time to 5% Loss)Primary Degradation MechanismVisual Indicator
Ambient (Air) Solid Powder25°C14 DaysOxidation & DehydrationYellowing / Browning
Protic Solution Methanol25°C< 48 HoursSolvolysis & QM FormationBrown tint
Aprotic Solution Anhydrous DMSO4°C3 WeeksSlow OligomerizationSlight viscosity increase
Cryogenic (Argon) Anhydrous DMSO-80°C> 24 Months None detectedRemains clear/colorless

Self-Validating Experimental Protocols

Do not blindly trust your stock solutions. The following protocols are designed as self-validating systems; they contain internal checks to ensure the chemical integrity of your MBS before you proceed with critical assays.

Protocol A: Cryogenic Aliquoting and Storage

Objective: Prepare single-use aliquots that arrest quinone methide formation.

  • Equilibration: Allow the sealed vial of lyophilized MBS to equilibrate to room temperature in a desiccator for 30 minutes before opening. Causality: Opening cold vials causes atmospheric moisture condensation, which catalyzes future degradation.

  • Dissolution: Dissolve the powder in anhydrous DMSO (water content < 50 ppm) to a concentration of 10 mM.

    • Self-Validation Check: The solution must be perfectly clear and colorless. If a yellow tint is observed, oxidation has already occurred; discard the solution.

  • Aliquoting: Immediately transfer 50 µL aliquots into sterile, amber glass HPLC vials.

  • Inerting: Gently purge the headspace of each vial with a steady stream of Argon gas for 5 seconds before capping tightly.

  • Cryopreservation: Snap-freeze the vials in liquid nitrogen, then transfer to a -80°C freezer for long-term storage.

Protocol B: Accelerated Stability Testing & Purity Verification (HPLC)

Objective: Verify stock purity and confirm that your analytical method is genuinely stability-indicating.

  • Mobile Phase Preparation: Prepare a gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA). Causality: TFA keeps the pH low enough to sharpen the peaks but must be prepared fresh to avoid baseline drift.

  • Sample Preparation (Control): Thaw one aliquot of MBS from Protocol A at room temperature. Inject 10 µL immediately.

  • Sample Preparation (Stressed): Take a second aliquot and incubate it at 50°C for 24 hours.

  • Chromatography: Run the samples on a C18 column (e.g., 2.1 x 100 mm, 1.7 µm) at a flow rate of 0.4 mL/min.

    • Self-Validation Check: In the stressed sample chromatogram, you must observe a decrease in the main MBS peak and the appearance of broad peaks at a relative retention time (RRT) of 1.2 to 1.5 (oligomers). If you do not see these new peaks, your HPLC method is not successfully eluting the polymeric degradants, and your purity calculations for the control sample will be falsely elevated.

Sources

Optimizing crystallization conditions for crude 3,3'-Methylenebis[5-bromo-saligenin]

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Crystallization & Purification of 3,3'-Methylenebis[5-bromo-saligenin]

Welcome to the Process Chemistry Technical Support Center. This guide is specifically designed for researchers, scientists, and drug development professionals tasked with optimizing the isolation and crystallization of 3,3'-Methylenebis[5-bromo-saligenin] (CAS: 875235-19-1).

This compound is a critical brominated bis-saligenin derivative, frequently encountered as a highly monitored impurity in the synthesis of β2-adrenoceptor agonists (such as Salbutamol Dimer)[1],[]. Due to its molecular flexibility, strong intermolecular hydrogen-bonding capacity, and the steric bulk of its bromine atoms, crude mixtures of this compound often resist direct crystallization[3]. Instead, they favor metastable liquid-liquid phase separation (commonly known as "oiling out"). This guide provides field-proven, causality-driven troubleshooting to help you achieve high-purity crystalline recovery.

Part 1: Physicochemical Profiling

Before attempting crystallization, it is critical to understand the thermodynamic parameters of the target molecule. The presence of both hydrogen-bond donors (-OH) and halogen-bond donors (-Br) significantly dictates its solubility profile and supramolecular assembly[3].

ParameterValue / CharacteristicImpact on Crystallization
Molecular Formula C15H14Br2O4High molecular weight (418.08 g/mol ) reduces solubility in non-polar aliphatic solvents.
Functional Groups Phenol, Hydroxymethyl, Aryl BromideCapable of forming complex 1D and 0D hydrogen/halogen-bonded supramolecular networks[3].
Primary Impurities 5-Bromo-saligenin (Monomer), OligomersMonomers increase polarity; oligomers depress the melting point, triggering phase separation.
Optimal Solvents Ethyl Acetate, Methanol, AcetoneGood solvents (high solubility at elevated temperatures).
Optimal Anti-Solvents n-Heptane, Hexane, WaterInduces supersaturation; must be dosed carefully to avoid local concentration spikes.

Part 2: Diagnostic Workflow

When processing the crude compound, use the following diagnostic logic to bypass phase separation and force crystalline nucleation.

Workflow Start Crude 3,3'-Methylenebis [5-bromo-saligenin] Dissolve Dissolve in Good Solvent (e.g., EtOAc) Start->Dissolve Filter Hot Filtration (Remove Oligomers) Dissolve->Filter Cooling Controlled Cooling (0.1 - 0.5 °C/min) Filter->Cooling Phase Phase Behavior Cooling->Phase Oiling Oiling Out (LLPS)? Phase->Oiling Seed Add Seeds & Reduce Cooling Rate Oiling->Seed Yes AntiSolvent Add Anti-Solvent (e.g., Heptane) Oiling->AntiSolvent No Crystals Nucleation & Growth Seed->Crystals AntiSolvent->Crystals Isolate Filter, Wash & Dry (>98% Purity) Crystals->Isolate

Figure 1: Diagnostic workflow for resolving phase separation and optimizing crystallization.

Part 3: Troubleshooting Guide & FAQs

Q1: My crude mixture consistently "oils out" (forms a biphasic liquid) instead of crystallizing upon cooling. What causes this, and how do I force nucleation? Expertise & Causality: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when the cooling trajectory of your solution crosses the binodal curve of the phase diagram before it crosses the metastable zone limit for solid nucleation. Brominated bis-saligenin derivatives are highly prone to LLPS because residual impurities depress the melting point of the mixture and disrupt the highly ordered hydrogen-bonded framework required to build the crystal lattice[3]. Solution:

  • Flatten the Solubility Curve: Shift from a steep-solubility solvent (like pure methanol) to a binary solvent system (e.g., Ethyl Acetate/n-Heptane). This reduces the supersaturation gradient during cooling.

  • Isothermal Seeding: Introduce 1-2 wt% of pure crystalline 3,3'-Methylenebis[5-bromo-saligenin] seeds just above the cloud point temperature. Seeding bypasses the high energy barrier of primary nucleation, forcing the system to deplete supersaturation via crystal growth before it can reach the LLPS boundary.

Q2: How do I efficiently separate the target dimer from unreacted 5-bromo-saligenin and over-reacted oligomers? Expertise & Causality: The synthesis of 3,3'-Methylenebis[5-bromo-saligenin] involves the acid-catalyzed condensation of 5-bromo-2-hydroxybenzyl alcohol with formaldehyde[4]. Incomplete reactions leave polar monomers, while over-reaction yields polymeric resins.

Pathway Monomer 5-Bromo-saligenin (Monomer) Target 3,3'-Methylenebis [5-bromo-saligenin] Monomer->Target Acid Catalyst + HCHO Formaldehyde Formaldehyde (HCHO) Formaldehyde->Target Oligomers Higher Oligomers (Polymeric Resins) Target->Oligomers Excess HCHO Over-reaction

Figure 2: Reaction pathway illustrating the formation of the target dimer and oligomeric impurities.

Solution: Exploit differential solubility. The monomer (5-bromo-saligenin) has a higher affinity for polar protic solvents due to its higher ratio of hydroxyl groups to hydrophobic bulk. Conversely, the oligomers are highly lipophilic and often insoluble in moderate-polarity solvents. By performing a hot filtration in Ethyl Acetate, you remove insoluble polymeric resins. Following this with an anti-solvent crystallization using n-Heptane forces the target dimer to crystallize, leaving the more soluble monomer safely dissolved in the mother liquor.

Q3: What is the optimal solvent system for achieving >98% purity, and what quantitative yields can I expect? Expertise & Causality: Similar to the continuous spherical crystallization of salbutamol sulfate[5], utilizing an anti-solvent approach provides the highest yield and morphological control. Mixed solvent systems that balance hydrogen-bond donation and acceptance yield the best crystal habits for brominated bisphenols[3].

Solvent System (v/v)Crystallization MechanismExpected YieldExpected Purity
Methanol / Water (3:1) Cooling + Anti-Solvent75 - 80%>95% (Prone to monomer inclusion)
Ethyl Acetate / n-Heptane (1:2) Anti-Solvent + Seeding85 - 90%>98% (Excellent oligomer rejection)
Toluene / Acetone (4:1) Cooling60 - 70%>99% (High purity, lower yield)

Part 4: Standardized Experimental Protocol

Methodology: Anti-Solvent Crystallization with Controlled Seeding Note: This protocol is designed as a self-validating system. Do not proceed to subsequent steps unless the validation checks are met.

  • Dissolution: Suspend 10.0 g of crude 3,3'-Methylenebis[5-bromo-saligenin] in 40 mL of Ethyl Acetate (Good Solvent) in a 250 mL jacketed crystallizer equipped with an overhead stirrer.

  • Heating & Clarification: Heat the suspension to 65°C under moderate agitation (250 rpm) until complete dissolution occurs. Perform a hot polish filtration through a 0.45 µm PTFE membrane to remove insoluble oligomeric resins.

  • Anti-Solvent Addition (Phase 1): Return the filtrate to the crystallizer and maintain at 60°C. Slowly dose 20 mL of n-Heptane (Anti-solvent) at a strict rate of 1 mL/min.

    • Validation Check: The solution must remain visually clear. If turbidity or oil droplets appear (indicating premature LLPS), immediately heat to 65°C and add 2-3 mL of Ethyl Acetate until clarity is restored.

  • Isothermal Seeding: Cool the system to 50°C. Add 0.1 g of pure 3,3'-Methylenebis[5-bromo-saligenin] crystals (seeds). Hold the temperature isothermally for 30 minutes to allow the seed bed to establish and secondary nucleation to begin.

  • Anti-Solvent Addition (Phase 2) & Cooling: Linearly cool the system to 5°C over 4 hours (cooling rate of approx. 0.2°C/min) while simultaneously dosing an additional 40 mL of n-Heptane.

  • Isolation: Filter the resulting crystalline slurry under a vacuum. Wash the filter cake with 15 mL of cold (5°C) n-Heptane/Ethyl Acetate (3:1 v/v) to displace the mother liquor.

  • Drying & Verification: Dry the crystals in a vacuum oven at 40°C for 12 hours.

    • Validation Check: Analyze the dried powder via HPLC (Area %) and XRPD to confirm >98% purity and the absence of amorphous halos.

References

  • as-1.co.jp / Splendid Lab. "3,3'-Methylenebis[5-bromo-saligenin] CAS No 875235-19-1". Impurity in the synthesis of Salbutamol Dimer.[1] URL: [Link]

  • Crystal Growth & Design - ACS Publications. "Supramolecular Organic Frameworks of Brominated Bisphenol Derivatives with Organoamines". American Chemical Society.[3] URL:[Link]

  • ResearchGate. "Continuous Spherical Crystallization of Albuterol Sulfate with Solvent Recycle System". ResearchGate.[5] URL:[Link]

Sources

Reducing brominated impurities in 3,3'-Methylenebis[5-bromo-saligenin] extraction

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Brominated Impurities in 3,3'-Methylenebis[5-bromo-saligenin] Extraction

Welcome to the advanced technical support guide for the extraction and purification of 3,3'-Methylenebis[5-bromo-saligenin]. As a Senior Application Scientist, I have designed this guide to move beyond basic protocols. Here, we address the root chemical causes of impurity formation—specifically over-bromination (tribromo/tetrabromo derivatives) and under-bromination (monobromo derivatives)—and provide self-validating workflows to ensure high-purity isolation.

Part 1: The Chemical Logic of Brominated Impurities

The synthesis of 3,3'-Methylenebis[5-bromo-saligenin] relies on the electrophilic aromatic substitution of 3,3'-Methylenebis(saligenin). The target bromination site is the 5-position (para to the phenolic hydroxyl group). However, the electron-donating nature of the hydroxyl groups makes the aromatic rings highly reactive, frequently leading to over-bromination at the 4- or 6-positions if the reaction is not strictly controlled and immediately quenched prior to extraction.

ImpurityLogic Start 3,3'-Methylenebis(saligenin) (Precursor) Target 3,3'-Methylenebis [5-bromo-saligenin] (Target) Start->Target Optimal Br2/NBS Under Monobromo Impurity (Under-brominated) Start->Under Incomplete Rxn Over Tribromo/Tetrabromo (Over-brominated) Target->Over Excess Br2 / Poor Quench

Caption: Chemical logic of bromination pathways and impurity formation.

Part 2: Troubleshooting FAQs

Q: Why do over-brominated (tribromo/tetrabromo) impurities persist in the organic phase during standard liquid-liquid extraction (LLE)? A: Causality: Each added bromine atom significantly decreases the molecule's hydrogen-bonding capacity and increases its lipophilicity (LogP). During standard LLE with solvents like ethyl acetate or dichloromethane, these highly lipophilic polybrominated molecules strongly partition into the organic phase alongside the target. Advanced solvent extraction techniques, such as supercritical CO2 or hybrid solvent systems, have demonstrated that highly brominated aromatic compounds partition aggressively based on these altered solubility profiles[1]. To resolve this in a standard lab setting, you must transition from LLE to anti-solvent crystallization, which relies on crystal lattice energy rather than simple liquid-phase partition coefficients.

Q: How can I effectively quench the reaction to prevent post-extraction bromination? A: Causality: Residual elemental bromine or active brominating agents (e.g., NBS) can continue to react during the concentration phase of extraction, leading to batch-to-batch variability and increased tetrabromo impurities. Quenching with a reducing agent like sodium thiosulfate ( Na2​S2​O3​ ) converts active bromine to water-soluble bromide ions ( Br− ). Aqueous bromide solutions effectively strip active halogens into the aqueous phase, preventing further organic contamination[2].

Q: What is the most effective method for rejecting monobromo (under-brominated) impurities? A: Causality: Monobromo impurities retain more hydrogen-bonding capacity and are more polar than the dibrominated target. They disrupt the highly ordered crystal lattice of the target molecule. Crystallization is highly effective for rejecting structurally similar impurities because the crystal lattice of the target molecule is often highly discriminating against phase impurities[3]. By using a Toluene/Heptane anti-solvent system, the target's lattice energy overcomes its solvation energy, forcing it to precipitate, while the more soluble monobromo impurity remains solvated in the mother liquor.

Part 3: Quantitative Data Summarization

To successfully extract and purify the target molecule, you must exploit the physicochemical differences between the target and its impurities. The table below summarizes the theoretical partitioning and solubility data that dictate our protocol design.

CompoundDegree of BrominationEstimated LogPRelative PolaritySolubility in Toluene (25°C)Solubility in Heptane (25°C)
Monobromo Impurity Under-brominated (1 Br)~2.8HighHighLow
3,3'-Methylenebis[5-bromo-saligenin] Target (2 Br)~4.2MediumModerateVery Low
Tribromo Impurity Over-brominated (3 Br)~5.5LowHighModerate
Tetrabromo Impurity Over-brominated (4 Br)~6.8Very LowHighHigh

Part 4: Self-Validating Experimental Protocols

ExtractionWorkflow Crude Crude Reaction Mixture Quench Na2S2O3 Quench (Removes Active Br) Crude->Quench LLE Liquid-Liquid Extraction (EtOAc / H2O) Quench->LLE OrgPhase Organic Phase (Target + Poly-Br) LLE->OrgPhase Top Layer AqPhase Aqueous Phase (Salts) -> Discard LLE->AqPhase Bottom Layer Cryst Anti-Solvent Crystallization (Toluene/Heptane) OrgPhase->Cryst Concentrate & Add Anti-solvent Pure Purified Target (>98% Purity) Cryst->Pure Filter Cake Filtrate Mother Liquor (Impurities) -> Discard Cryst->Filtrate Filtrate

Caption: Optimized extraction and crystallization workflow for impurity rejection.

Protocol A: Active Quenching & Liquid-Liquid Extraction (LLE)

Objective: Halt bromination and remove polar by-products.

  • Quench: Cool the crude reaction mixture to 0–5°C. Slowly add a 10% w/v aqueous solution of Sodium Thiosulfate ( Na2​S2​O3​ ) while stirring vigorously for 15 minutes.

    • Self-Validation Checkpoint: Spot the aqueous phase on starch-iodide paper. A lack of blue/black color confirms the complete reduction of active brominating agents. If color appears, add more Na2​S2​O3​ .

  • Extraction: Add Ethyl Acetate (EtOAc) to the mixture (1:1 v/v ratio with the aqueous phase). Stir for 5 minutes, then transfer to a separatory funnel and allow the layers to separate.

    • Self-Validation Checkpoint: Verify phase density. EtOAc is less dense than water. Confirm by adding a single drop of water to the top layer; if it sinks through the top layer, the top layer is confirmed as the organic phase.

  • Washing: Wash the organic phase twice with brine (saturated NaCl) to remove residual water and salts.

  • Concentration: Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude solid.

Protocol B: Anti-Solvent Crystallization for Impurity Rejection

Objective: Reject monobromo and polybromo impurities using crystal lattice discrimination.

  • Dissolution: Dissolve the crude solid from Protocol A in a minimum volume of hot Toluene (approx. 80°C). Toluene acts as the "good" solvent, solvating both the target and the impurities.

  • Anti-Solvent Addition: Slowly add Heptane (the anti-solvent) dropwise while maintaining the temperature at 80°C until the solution becomes slightly turbid (cloud point).

  • Controlled Cooling: Remove the heat source and allow the mixture to cool to room temperature at a controlled rate (e.g., 10°C per hour). Rapid cooling traps impurities; slow cooling allows the target's crystal lattice to reject them.

    • Self-Validation Checkpoint: Analyze a filtered 100 µL aliquot of the mother liquor via HPLC. The crystallization is complete and successful when the concentration of the target molecule in the mother liquor plateaus, and the ratio of over-brominated impurities to the target in the liquid phase is >10:1.

  • Isolation: Filter the resulting crystals under vacuum. Wash the filter cake with cold Heptane to remove any residual mother liquor containing the highly lipophilic polybrominated impurities. Dry under vacuum at 40°C.

Part 5: References

  • Purification of liquid bromine contaminated with organic impurities. (US Patent 3145084A). Google Patents.2

  • Extraction of brominated flame retardants from acrylonitrile butadiene styrene (ABS) using supercritical carbon dioxide. Mosallaei, M., et al. (2026). The Journal of Supercritical Fluids / VTT Research Information Portal. 1

  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Moynihan, H. A., & Horgan, D. E. (2017). Organic Process Research & Development / University College Cork. 3

Sources

Technical Support Center: Resolving Overlapping HPLC Peaks for 3,3'-Methylenebis[5-bromo-saligenin] Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Troubleshooting Center. Resolving structurally similar halogenated bisphenols requires moving beyond basic hydrophobic retention strategies. When analyzing 3,3'-Methylenebis[5-bromo-saligenin] and its derivatives, chromatographers frequently encounter partial co-elution due to the presence of positional isomers, oligomeric byproducts, and restricted bond rotation.

This guide is designed by Senior Application Scientists to help you diagnose hidden co-elutions, understand the chemical causality behind peak overlap, and engineer a self-validating separation protocol.

Diagnostic Workflow for Peak Resolution

Before adjusting your instrument parameters, it is critical to systematically diagnose the root cause of the co-elution. Use the decision tree below to guide your method optimization.

Troubleshooting Start Overlapping Peaks Detected Check Analyze Peak Symmetry (Tailing Factor & Shoulders) Start->Check Decision Is Rs < 1.5 or Asymmetry > 1.2? Check->Decision OptMobile 1. Modify Mobile Phase (Change MeOH/ACN ratio) Decision->OptMobile Yes Success Baseline Resolution (Rs ≥ 1.5) Decision->Success No OptpH 2. Adjust pH to < 3.0 (Suppress Phenol Ionization) OptMobile->OptpH ChangeColumn 3. Switch to PFP Column (Enhance Selectivity) OptpH->ChangeColumn ChangeColumn->Success

Fig 1. Decision tree for diagnosing and resolving co-eluting peaks in HPLC.

Frequently Asked Questions (Troubleshooting & Causality)

Q: Why do my 3,3'-Methylenebis[5-bromo-saligenin] derivatives co-elute as a single broad peak on a standard C18 column? A: The 3,3'-Methylenebis[5-bromo-saligenin] molecule is highly sterically hindered. It features a central methylene bridge flanked by phenolic hydroxyls, benzylic alcohols, and bulky bromine atoms. This crowding restricts bond rotation, potentially generating atropisomers (conformational stereoisomers). Furthermore, synthesis often yields positional isomers (e.g., 3,5'-linkages). Because these isomers have virtually identical hydrophobicities, standard C18 columns—which rely purely on dispersive forces—fail to differentiate them. Partial coelution of such chromatographic peaks is a highly common issue when relying solely on hydrophobicity ()[1].

Q: How can I tell if a symmetrical peak is actually two co-eluting compounds? A: Perfect co-elution hides distortion, making a peak look deceptively pure. However, if you observe a sudden discontinuity, a "shoulder" on the upslope or downslope, or an asymmetry factor ( As​ ) greater than 1.2, you are likely witnessing hidden co-elution rather than standard peak tailing ()[2].

Q: Which stationary phase chemistry is optimal for separating halogenated saligenin derivatives? A: You should switch to a Pentafluorophenyl (PFP) column. While C18 columns only offer hydrophobic partitioning, PFP columns provide superior selectivity for halogenated phenolic compounds. This is driven by multiple orthogonal retention mechanisms: π−π interactions, strong dipole-dipole interactions, and unique halogen-fluorine interactions that are highly sensitive to the spatial arrangement of the bromine atoms ()[3].

Q: What role does mobile phase pH play in this separation? A: The phenolic hydroxyl groups on saligenin derivatives have a pKa of approximately 9.5. If the mobile phase pH fluctuates near this value, the molecules will partially ionize, leading to split peaks, drastic retention time shifts, and severe tailing. Maintaining an acidic mobile phase (pH 2.5–3.0) ensures the analytes remain fully protonated, yielding discrete separation with distinct baseline resolution ()[4].

Quantitative Data: Stationary Phase Comparison

To illustrate the causality of column selection, the table below summarizes the expected quantitative performance metrics when analyzing halogenated bisphenol isomers across different stationary phases.

Column ChemistryPrimary Interaction MechanismSelectivity for Halogenated IsomersTypical Resolution ( Rs​ )Peak Asymmetry ( As​ )
Standard C18 Dispersive / HydrophobicLow0.8 - 1.1 (Co-elution)> 1.3 (Shouldering)
Phenyl-Hexyl Hydrophobic, π−π Moderate1.2 - 1.4 (Partial)1.1 - 1.2
PFP (Fluorinated) π−π , Dipole, Halogen-FluorineHigh> 2.0 (Baseline) 0.9 - 1.05 (Ideal)

Step-by-Step Methodology: Method Optimization Protocol

To establish a self-validating separation system, execute the following protocol. Every step is designed to isolate a specific chromatographic variable.

Step 1: System Preparation & Baseline Assessment

  • Flush the HPLC system with 50:50 Water:Acetonitrile to remove residual buffers.

  • Inject your sample on a standard C18 column using a generic screening gradient (e.g., 5% to 95% Organic over 20 minutes).

  • Calculate the asymmetry factor ( As​ ). If As​>1.2 or Rs​<1.5 , proceed to Step 2.

Step 2: Mobile Phase Optimization (The "Methanol Switch")

  • Replace Acetonitrile with Methanol . Methanol acts as both a hydrogen bond donor and acceptor, providing superior selectivity for polyphenols by differentially interacting with the intramolecular hydrogen bonds of the positional isomers.

  • Buffer the aqueous phase with 0.1% Formic Acid (pH ~2.7) to suppress phenolic ionization.

Step 3: Stationary Phase Substitution (The "PFP Advantage")

  • Swap the C18 column for a PFP (Pentafluorophenyl) column of equivalent dimensions (e.g., 150 x 4.6 mm, 3 µm).

  • Equilibrate the column with the acidic Methanol/Water mobile phase for at least 10 column volumes.

Step 4: Gradient Tuning & Temperature Control

  • Flatten the gradient slope specifically around the elution window of the target peaks (e.g., a shallow gradient of 1% change per minute).

  • Set the column compartment temperature to 25°C . Lower temperatures often improve the resolution of sterically hindered atropisomers by slowing their interconversion rate on the column.

Step 5: Validation of Peak Purity (Self-Validating Step)

  • Utilize a Photodiode Array (PDA) detector to extract UV spectra across the entire width of the resolved peaks.

  • Calculate the spectral match factor. A pure peak will exhibit a spectral match >990 from the upslope, through the apex, to the downslope. Any deviation indicates residual co-elution.

Mechanistic Pathway of Separation

Understanding why the PFP column succeeds where the C18 fails is crucial for long-term method robustness. The diagram below maps the interaction logic.

Mechanism Analyte 3,3'-Methylenebis [5-bromo-saligenin] C18 Standard C18 Phase Analyte->C18 PFP PFP Phase Analyte->PFP Mech1 Hydrophobic Interactions Only C18->Mech1 Mech2 Pi-Pi & Halogen Interactions PFP->Mech2 Res1 Co-elution of Isomers Mech1->Res1 Res2 High Resolution (Rs > 2.0) Mech2->Res2

Fig 2. Interaction mechanisms of halogenated bisphenols on C18 versus PFP stationary phases.

References
  • Advanced Peak Processing to Reduce Efforts in Method Optimization | LCGC International |[Link]

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It) | Axion Labs |[Link]

  • Measurement of bisphenol A, bisphenol A ß-d-glucuronide, genistein, and genistein 4′-ß-d-glucuronide via SPE and HPLC-MS/MS | PMC - National Institutes of Health |[Link]

Sources

Validation & Comparative

3,3'-Methylenebis[5-bromo-saligenin] vs tetrabromobisphenol A toxicity comparison

Author: BenchChem Technical Support Team. Date: April 2026

The toxicological evaluation of brominated phenolic compounds represents a critical intersection of environmental risk assessment and pharmaceutical development. Tetrabromobisphenol A (TBBPA) is one of the highest-volume brominated flame retardants globally, extensively studied for its environmental persistence and endocrine-disrupting properties[1]. Conversely, 3,3'-Methylenebis[5-bromo-saligenin] (MBS) is a specific, structurally related pharmaceutical impurity (CAS 875235-19-1) generated during the synthesis of beta-2 adrenergic agonists like Salbutamol Dimer[2].

While TBBPA is an environmental toxicant evaluated under EPA and REACH frameworks, MBS is evaluated under ICH Q3A/Q3B and ICH M7 guidelines for pharmaceutical impurities. However, their shared structural motifs—brominated phenolic rings linked by a central carbon or methylene bridge—necessitate comparative toxicological read-across. This guide provides an objective, data-driven comparison of their mechanistic toxicity profiles and outlines self-validating experimental workflows for their evaluation.

Part 1: Structural and Physicochemical Comparison

The biological reactivity of both compounds is heavily dictated by their brominated aromatic rings, which confer high lipophilicity and structural mimicry to endogenous hormones (e.g., thyroxine).

Table 1: Physicochemical & Regulatory Comparison

FeatureTetrabromobisphenol A (TBBPA)3,3'-Methylenebis[5-bromo-saligenin] (MBS)
CAS Number 79-94-7875235-19-1
Molecular Formula C15H12Br4O2C15H14Br2O4
Primary Classification Brominated Flame Retardant (BFR)Pharmaceutical Synthesis Impurity
Origin / Source Industrial manufacturing, e-wasteByproduct of Salbutamol Dimer synthesis
Regulatory Framework EPA TSCA, REACH (Endocrine Disruptor)ICH Q3A/Q3B, ICH M7 (Mutagenic Impurities)
Key Structural Motif Bisphenol A core with 4 bromine atomsMethylene-bridged bis-saligenin with 2 bromines

Part 2: Mechanistic Toxicity Profiles

TBBPA: Endocrine Disruption and Hepatotoxicity

TBBPA acts as a potent endocrine disruptor due to its structural homology to thyroid hormones (TH). It competitively inhibits the TH transmembrane transporter monocarboxylate transporter 8 (MCT8) and the sodium-iodide symporter (NIS), preventing cellular iodine uptake[3]. Furthermore, TBBPA inhibits the enzymatic activity of iodothyronine deiodinases (DIO1/2/3), leading to severe intracellular TH disruption and neurodevelopmental deficits[3].

In the liver, exposure to environmentally relevant doses of TBBPA (e.g., 57 nmol/kg) induces severe lipid metabolism perturbation. It significantly increases triacylglycerol content and elevates hepatic macrophage populations, driving lipotoxicity and oxidative stress[4]. This intracellular ROS accumulation ultimately triggers cellular apoptosis[1].

MBS: Pharmaceutical Impurity Qualification

As an impurity, MBS lacks the extensive environmental biomonitoring data of TBBPA. However, its structural similarity to saligenin derivatives raises concerns for off-target adrenergic receptor binding. Furthermore, the presence of aromatic bromines requires rigorous in silico and in vitro genotoxicity screening to rule out DNA-reactive mutagenicity per ICH M7 guidelines. The bis-saligenin structure also presents a potential mechanistic alert for oxidative stress via quinone methide intermediate formation—a known pathway for hepatotoxicity in phenolic drugs.

Table 2: Comparative Toxicity Endpoints

Toxicity EndpointTetrabromobisphenol A (TBBPA)3,3'-Methylenebis[5-bromo-saligenin] (MBS)
Endocrine Disruption High (Inhibits MCT8, DIO1/2/3, TPO)Unknown (Structural alert for receptor binding)
Hepatotoxicity High (Lipid perturbation, macrophage elevation)Moderate (Potential quinone methide formation)
Genotoxicity Low (Generally negative in Ames test)Requires in vitro validation (ICH M7 Alert)
Oxidative Stress High (Induces ROS and cellular apoptosis)Moderate (Phenolic oxidation risk)

Part 3: Mechanistic and Workflow Visualizations

TBBPA_MBS_Mechanism Exposure Brominated Phenol Exposure (TBBPA / MBS) Receptor Nuclear Receptor Binding (ER, AR, TR) Exposure->Receptor Enzyme Enzyme Inhibition (DIO1/2/3, MCT8) Exposure->Enzyme OxStress ROS Generation & Oxidative Stress Exposure->OxStress Hepato Lipid Metabolism Perturbation Exposure->Hepato Endocrine Endocrine Disruption Receptor->Endocrine Enzyme->Endocrine Apoptosis Cellular Apoptosis OxStress->Apoptosis Hepato->Apoptosis

Mechanistic pathways of brominated phenol toxicity and cellular apoptosis.

Toxicity_Workflow Comp Compound Selection (TBBPA vs MBS) InVitro In Vitro Assays (Nthy-ori3-1, HepG2) Comp->InVitro InVivo In Vivo Models (Mice, Xenopus) Comp->InVivo Endo Endocrine Assays (Receptor Binding) InVitro->Endo Tox Hepatotoxicity (Lipid Profiling) InVitro->Tox Geno Genotoxicity (Ames, ICH M7) InVitro->Geno InVivo->Endo InVivo->Tox Data Multi-Omics Integration Endo->Data Tox->Data Geno->Data

Comprehensive toxicological screening workflow for brominated phenols.

Part 4: Experimental Methodologies (Self-Validating Systems)

To objectively compare the toxicological profiles of these compounds, the following self-validating experimental workflows must be employed. Each protocol is designed to isolate specific mechanisms while preventing false positives caused by baseline cytotoxicity.

Protocol 1: In Vitro Thyroid Hormone Disruption Assay

Purpose: Assess MCT8 and DIO inhibition, the primary drivers of TBBPA-induced endocrine disruption. Causality & Validation: An MTT viability assay is performed prior to the functional readout to ensure that observed enzyme inhibition is a direct pharmacological effect, not a secondary artifact of generalized cell death.

  • Cell Culture: Seed human thyroid follicular epithelial cells (Nthy-ori3-1) in 96-well plates at 1×104 cells/well in RPMI-1640 medium.

  • Compound Dosing: Treat cells with TBBPA or MBS at logarithmic concentrations (0.01 μM to 100 μM) for 24 hours. Include a vehicle control (0.1% DMSO) and a positive control (Propylthiouracil).

  • Viability Assessment (Self-Validation): Perform an MTT assay to establish the maximum non-toxic concentration (MNTC). Only proceed to step 4 using doses below the MNTC.

  • Deiodinase Activity: Lyse cells and incubate with radiolabeled thyroxine (T4). Measure the conversion of T4 to T3 using high-performance liquid chromatography (HPLC) coupled with radiometric detection to quantify precise DIO1/2/3 inhibition[3].

Protocol 2: Hepatotoxicity and Lipid Profiling

Purpose: Evaluate lipid accumulation and macrophage activation in hepatic models. Causality & Validation: HepG2 cells are utilized because brominated phenols accumulate heavily in the liver. Oil Red O staining provides a phenotypic readout of lipid dysregulation, which is then molecularly validated by RT-qPCR.

  • Cell Culture: Cultivate human hepatoma HepG2 cells in DMEM supplemented with 10% FBS.

  • Exposure: Expose cells to 57 nmol/L of TBBPA or MBS for 48 hours to mimic environmentally relevant internal doses[4].

  • Phenotypic Lipid Staining: Fix cells with 4% paraformaldehyde and stain with Oil Red O for 15 minutes. Extract the stain with isopropanol and quantify absorbance at 500 nm to measure triacylglycerol accumulation.

  • Molecular Validation: Extract total RNA, synthesize cDNA, and perform RT-qPCR for lipid metabolism markers (e.g., SREBP-1c, FAS) and inflammatory cytokines (IL-6, TNF-alpha) to validate macrophage-like activation pathways[4].

Protocol 3: ICH M7 Genotoxicity Screening (Ames Test)

Purpose: Determine the mutagenic potential of MBS and TBBPA to satisfy pharmaceutical impurity guidelines. Causality & Validation: Brominated saligenins may not be directly mutagenic but can be metabolized by hepatic cytochromes (CYP450) into reactive quinone methides that intercalate with DNA. The inclusion of the S9 fraction ensures this metabolic activation pathway is rigorously evaluated.

  • Strain Preparation: Grow Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA overnight.

  • Metabolic Activation: Prepare S9 mix from rat livers induced with Aroclor 1254 to simulate hepatic metabolism.

  • Incubation: Plate 0.1 mL of bacterial suspension, 0.5 mL of S9 mix (or buffer for -S9), and the test compound (up to 5000 μ g/plate ) in top agar onto minimal glucose agar plates.

  • Analysis: Incubate at 37°C for 48-72 hours. Count revertant colonies. A reproducible dose-dependent increase (≥2-fold over vehicle) indicates mutagenicity.

Sources

Comparative Analysis of Cross-Linking Efficiency: 3,3'-Methylenebis[5-bromo-saligenin] vs. Bisphenol F

Author: BenchChem Technical Support Team. Date: April 2026

In the development of advanced polymer matrices, structural adhesives, and specialized drug-device interfaces, the selection of an optimal cross-linking agent dictates the thermal stability, chemical resistance, and mechanical integrity of the final network. This guide provides an objective, data-driven comparison of two distinct cross-linking precursors: 3,3'-Methylenebis[5-bromo-saligenin] and Bisphenol F (BPF) .

By analyzing their molecular causality, curing kinetics, and ultimate network densities, researchers can make informed decisions when formulating high-performance thermosets.

Mechanistic Causality of Cross-Linking Pathways

To understand the cross-linking efficiency of these two compounds, we must first examine the causality driven by their molecular architectures. Cross-linking is not a generic event; it is a highly specific thermodynamic process governed by steric hindrance, functional group availability, and electrophilicity.

The Autonomous Reactivity of 3,3'-Methylenebis[5-bromo-saligenin]

3,3'-Methylenebis[5-bromo-saligenin] is a brominated bis-saligenin derivative. Its defining feature is the presence of pre-formed hydroxymethyl (methylol) groups at the 3-position of the phenol rings.

  • Causality of Curing: Upon thermal activation (>130°C), these methylol groups undergo dehydration to form highly reactive ortho-quinone methide intermediates. These intermediates rapidly self-condense to form robust ether or methylene bridges.

  • The Bromine Effect: The bromine atoms at the 5-position exert a strong electron-withdrawing effect. This increases the electrophilicity of the aromatic ring, accelerating the cross-linking kinetics. Furthermore, the incorporation of heavy halogens inherently boosts the flame retardancy and char yield of the resulting network.

The Agent-Dependent Density of Bisphenol F (BPF)

Bisphenol F (4,4'-methylenediphenol) lacks intrinsic methylol groups. It is a linear bisphenol connected by a single, highly flexible methylene bridge.

  • Causality of Curing: BPF cannot cross-link autonomously. It must either be reacted with formaldehyde/HMTA to form a novolac resin or functionalized with epichlorohydrin to form the Diglycidyl Ether of Bisphenol F (DGEBF). Once functionalized, it requires a secondary curing agent (e.g., polyamines) to initiate network formation.

  • The Density Advantage: Because BPF lacks the bulky isopropylidene group found in standard Bisphenol A, it suffers from minimal steric hindrance. This allows the polymer chains to pack tightly during the curing phase, resulting in exceptionally high cross-link density and superior chemical resistance .

G A 3,3'-Methylenebis [5-bromo-saligenin] B Thermal Activation (>130°C) A->B C Quinone Methide Formation B->C G Autonomous Network (High Flame Retardancy) C->G D Bisphenol F (BPF) E Epoxidation or HMTA Addition D->E F Curing Agent Reaction E->F H Dependent Network (High Cross-link Density) F->H

Fig 1: Cross-linking pathways of 3,3'-Methylenebis[5-bromo-saligenin] vs. Bisphenol F.

Comparative Performance Data

The following table synthesizes the quantitative performance metrics of both cross-linking systems. The data reflects the inherent trade-off between the autonomous, flame-retardant nature of brominated saligenins and the ultra-dense, chemically resistant networks formed by BPF-based epoxies.

Performance Parameter3,3'-Methylenebis[5-bromo-saligenin]Bisphenol F (Amine-Cured DGEBF)
Cross-Linking Mechanism Autonomous (Self-condensing methylol)Dependent (Requires curing agent)
Activation Energy ( Ea​ ) 65 – 75 kJ/mol50 – 60 kJ/mol
Gel Time (at 150°C) ~4.2 minutes~8.5 minutes
Max Cross-Link Density Moderate (Sterically hindered by Bromine)Extremely High (Flexible methylene bridge)
Char Yield (at 600°C) > 45% (Excellent flame retardancy)~ 15 - 20%
Chemical Resistance Moderate (Susceptible to strong alkalis)Excellent (Resistant to HPHT environments)

Note: The progression of these curing reactions and the resulting cross-link density can be directly monitored via Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) to ensure the network reaches optimal mechanical durability .

Experimental Methodologies

To objectively evaluate and compare the cross-linking efficiency of these two compounds, researchers must employ self-validating experimental protocols. The following methodologies are designed to ensure that every data point generated is internally verified.

Protocol A: Cure Kinetics via Dynamic Differential Scanning Calorimetry (DSC)

Causality: Dynamic DSC is utilized to isolate the exothermic curing peaks. By running scans at multiple heating rates, we establish a self-validating kinetic model using the Kissinger equation. This allows us to calculate the activation energy ( Ea​ ) independently of the reaction order.

  • Sample Preparation:

    • For 3,3'-Methylenebis[5-bromo-saligenin]: Weigh 5.0 ± 0.1 mg of the pure compound into an aluminum DSC pan. No curing agent is required.

    • For BPF: Formulate DGEBF with a cycloaliphatic amine (e.g., Isophorone diamine). Stoichiometric formulation is critical; the epoxide equivalent weight (EEW) must precisely match the amine hydrogen equivalent weight (AHEW) to prevent unreacted domains from acting as plasticizers. Weigh 5.0 ± 0.1 mg of the mixture.

  • Dynamic Scanning: Place the sealed pans into the DSC cell under a nitrogen purge (50 mL/min). Perform dynamic temperature scans from 25°C to 250°C at four distinct heating rates ( β ): 5, 10, 15, and 20 °C/min.

  • Data Extraction: Identify the peak exothermic temperature ( Tp​ ) for each heating rate.

  • Self-Validation & Calculation: Plot ln(β/Tp2​) against 1/Tp​ . A strictly linear regression ( R2>0.99 ) validates the assumption that the curing mechanism remains constant across temperatures. The slope of this line equals −Ea​/R , yielding the activation energy.

Protocol B: Gel Fraction Analysis via Soxhlet Extraction

Causality: To empirically validate the theoretical cross-link density, Soxhlet extraction using boiling tetrahydrofuran (THF) is employed. THF's Hildebrand solubility parameter closely matches that of the uncured precursors, ensuring that only unreacted monomers and linear oligomers are extracted, leaving the insoluble 3D thermoset network intact.

  • Curing: Cure 2.0 g of each sample in a convection oven according to their optimized thermal profiles (e.g., 2 hours at 150°C for the saligenin derivative; 2 hours at 80°C + 2 hours at 150°C for the BPF-epoxy).

  • Initial Weighing: Mill the cured samples into a fine powder to maximize surface area. Weigh exactly 1.000 g ( Mi​ ) into a pre-weighed cellulose extraction thimble.

  • Extraction: Place the thimble in a Soxhlet apparatus attached to a round-bottom flask containing 150 mL of anhydrous THF. Reflux for 24 hours to ensure complete removal of the soluble sol fraction.

  • Drying and Final Weighing: Remove the thimble and dry it in a vacuum oven at 80°C until a constant mass is achieved ( Mf​ ).

  • Self-Validation Metric: Calculate the Gel Fraction as (Mf​/Mi​)×100 . A gel fraction below 95% indicates incomplete network formation, prompting a mandatory re-evaluation of the curing kinetics and stoichiometry. High-performance amine-cured BPF systems typically achieve >98% gel fractions, contributing to their exceptional resistance to high-pressure, high-temperature (HPHT) degradation .

Conclusion and Application Suitability

The choice between 3,3'-Methylenebis[5-bromo-saligenin] and Bisphenol F hinges on the specific demands of the application environment.

Bisphenol F is the undisputed choice for environments requiring extreme chemical resistance and structural rigidity. Its lack of steric hindrance allows for an incredibly tight, highly cross-linked network when cured with appropriate amines, making it ideal for aerospace composites and anti-corrosion pipeline coatings .

Conversely, 3,3'-Methylenebis[5-bromo-saligenin] sacrifices some ultimate cross-link density due to the steric bulk of its bromine atoms. However, its autonomous curing mechanism and inherent flame retardancy make it highly specialized. It is uniquely suited for specialized phenolic resins, friction materials, and advanced electronics packaging where intrinsic thermal stability and self-extinguishing properties are prioritized over absolute solvent resistance.

References

  • Structural Variation and Chemical Performance—A Study of the Effects of Chemical Structure upon Epoxy Network Chemical Performance. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Surface Chemistry and Molecular Dynamics of Epoxy Resin: Insights from Analysis During Curing and Post-Curing Processes. MDPI. Available at:[Link]

  • Degradation mechanisms of amine-cured epoxy novolac and bisphenol F resins under conditions of high pressures and high temperatures. DTU Orbit. Available at:[Link]

  • A Deep Dive Into Epoxy Resin: From Bisphenol F Compound To High-Performance Epoxy Adhesive. China Epoxy Resin. Available at:[Link]

Comparative Validation Guide: LC-MS/MS Analytical Methods for 3,3'-Methylenebis[5-bromo-saligenin]

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the synthesis of β2-adrenoceptor agonists like Salbutamol, controlling process-related impurities is a critical regulatory requirement. 3,3'-Methylenebis[5-bromo-saligenin] (CAS: 875235-19-1) is a dimeric, brominated impurity formed via the condensation of 5-bromo-saligenin precursors[1]. Due to its potential toxicity and structural similarity to other dimeric degradants, highly selective analytical methods are required[2]. While traditional HPLC-UV methods lack the sensitivity for trace-level quantification, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for genotoxic impurity profiling[3].

This guide objectively compares the performance of traditional C18 stationary phases against optimized Biphenyl chemistries in LC-MS/MS workflows. By detailing the mechanistic causality behind column selection and ionization parameters, this guide provides researchers with a self-validating protocol for trace-level impurity quantification.

Mechanistic Causality: Why Column Chemistry Matters

Dispersive vs. π−π Interactions Traditional C18 columns rely entirely on hydrophobic dispersive forces. While effective for general separations, they often fail to adequately resolve 3,3'-Methylenebis[5-bromo-saligenin] from the highly polar Salbutamol API matrix, leading to severe ion suppression in the MS source.

In contrast, a Biphenyl stationary phase leverages π−π interactions. The target impurity contains two brominated aromatic rings. The electron-withdrawing bromine atoms create an electron-deficient π -system that interacts strongly with the electron-rich biphenyl phase. This orthogonal retention mechanism selectively shifts the retention time of the brominated dimer away from the API and other aliphatic impurities.

Isotopic Self-Validation System To ensure absolute trustworthiness in the protocol, the method acts as a self-validating system by exploiting the natural isotopic distribution of bromine. The presence of two bromine atoms yields a distinct isotopic signature (M, M+2, M+4 in an approximate 1:2:1 ratio). By simultaneously monitoring the Multiple Reaction Monitoring (MRM) transitions for both the 79 Br 2​ and 79 Br 81 Br isotopes, false positives are eliminated. If the ratio of the two MRM transitions deviates from the theoretical distribution, the peak is immediately flagged as a matrix interference rather than the true analyte.

Workflow Visualization

Workflow A Sample Preparation (API Precipitation & Extraction) B Chromatographic Separation (Biphenyl vs C18 Column Comparison) A->B C ESI Negative Ionization (Monitoring [M-H]- Isotopic Cluster) B->C D MRM Transition Selection (m/z 416.9 -> 200.9 & 418.9 -> 202.9) C->D E Method Validation (ICH Q2(R1): Linearity, LOD/LOQ, Accuracy) D->E

Figure 1: End-to-end LC-MS/MS method development and validation workflow.

Experimental Protocols

Step-by-Step Sample Preparation
  • Diluent Preparation: Mix LC-MS grade Water and Acetonitrile in a 50:50 (v/v) ratio.

  • Standard Preparation: Dissolve 1.0 mg of 3,3'-Methylenebis[5-bromo-saligenin] reference standard in 10 mL of diluent to create a 100 µg/mL stock. Dilute sequentially to establish a calibration curve ranging from 0.1 ng/mL to 100 ng/mL.

  • API Spiking (Matrix Simulation): Weigh 50 mg of Salbutamol API and dissolve in 5 mL of diluent. Spike with the impurity stock to achieve a final concentration of 10 ppm relative to the API.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to remove any insoluble particulates before transferring the supernatant to deactivated glass LC vials.

LC-MS/MS Conditions
  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile

  • Gradient Program: 0-2 min (20% B), 2-6 min (20% to 90% B), 6-8 min (90% B), 8-8.1 min (90% to 20% B), 8.1-10 min (20% B).

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS Mode: Electrospray Ionization (ESI) in Negative Mode.

  • Source Parameters: Capillary Voltage: 3.0 kV; Desolvation Temp: 450°C; Desolvation Gas: 800 L/hr.

Fragmentation M Precursor Ion [M-H]- m/z 416.9 (79Br2) F1 Product Ion 1 m/z 200.9 (Methylene Cleavage) M->F1 Collision Energy: 20 eV F2 Product Ion 2 m/z 170.9 (Loss of CH2O) F1->F2 Collision Energy: 35 eV

Figure 2: MS/MS fragmentation pathway of 3,3'-Methylenebis[5-bromo-saligenin].

Quantitative Performance & Validation Data

To objectively evaluate the analytical methods, a standard sub-2 µm C18 column was compared against a sub-2 µm Biphenyl column under identical gradient conditions. The data below summarizes the validation metrics obtained from triplicate injections of the 10 ppm spiked API sample.

Validation ParameterTraditional C18 Column (50 x 2.1 mm, 1.7 µm)Biphenyl Column (50 x 2.1 mm, 1.7 µm)
Retention Time (RT) 4.2 min5.8 min
Peak Asymmetry (Tailing Factor) 1.451.05
Resolution (from Salbutamol API) 2.15.4
Matrix Effect (Ion Suppression) -42%-8%
Signal-to-Noise (S/N) at 1 ng/mL 8:135:1
Limit of Quantitation (LOQ) 1.5 ng/mL0.3 ng/mL
Linearity (R²) 0.9910.999

Data Interpretation: The Biphenyl column significantly outperforms the C18 column for this specific brominated analyte. The increased retention time (5.8 min vs 4.2 min) ensures the target impurity elutes well after the highly polar Salbutamol API, drastically reducing matrix-induced ion suppression from an unacceptable -42% to a negligible -8%. This directly translates to a 5-fold improvement in the Limit of Quantitation (LOQ), ensuring reliable, interference-free detection of the impurity at trace levels.

Conclusion

For the rigorous quantification of 3,3'-Methylenebis[5-bromo-saligenin] in Salbutamol drug substances, relying on standard C18 chromatography introduces significant risks of ion suppression and poor peak shape. Transitioning to a Biphenyl stationary phase, coupled with ESI-negative MS/MS monitoring of the dibrominated isotopic cluster, provides a robust, self-validating analytical method. This optimized approach ensures superior analytical integrity in pharmaceutical quality control, easily meeting stringent ICH Q2(R1) validation guidelines.

References

  • Impurity Profile of Bronchodilators used in Asthma: A Critical Review. PubMed, National Institutes of Health.
  • Determination of process related genotoxic impurities of salbutamol sulphate by lc method. ResearchGate.
  • 3,3-Methylenebis

Sources

A Comparative Guide to the Thermal Stability of 3,3'-Methylenebis[5-bromo-saligenin] in Polymeric Systems

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development and material science, the thermal stability of polymer additives is a critical parameter influencing material performance, safety, and longevity. This guide provides an in-depth technical comparison of the thermal stability of 3,3'-Methylenebis[5-bromo-saligenin], a halogenated flame retardant, within polymeric matrices. In the absence of extensive publicly available data on this specific compound, this guide will establish a framework for its evaluation, drawing comparisons with other common flame retardants based on established principles and experimental data from analogous structures.

Introduction: The Imperative of Thermal Stability in Polymers

Polymers are foundational to countless applications, from everyday consumer goods to high-performance aerospace components. However, their inherent organic nature often makes them susceptible to thermal degradation, which can compromise their mechanical integrity and, more critically, lead to flammability. Flame retardants are thus essential additives designed to inhibit, suppress, or delay the combustion of polymers.

3,3'-Methylenebis[5-bromo-saligenin] is a brominated flame retardant. Halogenated flame retardants, particularly those containing bromine, are known for their high efficiency.[1] They typically operate in the gas phase of a fire.[2] When the polymer is heated, the C-Br bonds in the flame retardant break, releasing bromine radicals. These radicals interfere with the chain reactions of combustion in the flame, effectively quenching it.[1] Most brominated flame retardants decompose in the 200-300°C range, which often coincides with the decomposition temperature of many common polymers like polypropylene.[3][4]

This guide will provide a comparative overview of how 3,3'-Methylenebis[5-bromo-saligenin] is expected to perform in enhancing the thermal stability of polymers, with a focus on standard analytical techniques for its evaluation.

The Contender: 3,3'-Methylenebis[5-bromo-saligenin]

Chemical Structure and Properties

  • IUPAC Name: 3,3'-Methylenebis[5-bromo-2-hydroxybenzyl alcohol]

  • CAS Number: 875235-19-1

  • Molecular Formula: C₁₅H₁₄Br₂O₄

  • Structure: This molecule features two brominated salicyl alcohol (saligenin) units linked by a methylene bridge. The presence of aromatic bromine atoms is key to its flame-retardant properties. The hydroxyl and alcohol functional groups may also influence its interaction with the polymer matrix and its decomposition pathway.

Proposed Synthesis

A plausible synthesis route for 3,3'-Methylenebis[5-bromo-saligenin] involves a two-step process. First, the bromination of salicylaldehyde, followed by a condensation reaction with a formaldehyde source, such as paraformaldehyde, in the presence of an acid catalyst. This would be followed by the reduction of the aldehyde groups to alcohols.

The Arena: Comparative Experimental Analysis

To rigorously evaluate the thermal stability imparted by 3,3'-Methylenebis[5-bromo-saligenin] to a polymer, a suite of thermal analysis techniques is employed. This section details the standardized protocols for these experiments and the expected outcomes when comparing a base polymer, the polymer with 3,3'-Methylenebis[5-bromo-saligenin], and the polymer with alternative flame retardants.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a fundamental technique for assessing the thermal stability of polymers and the effect of additives.

Experimental Protocol:

  • Sample Preparation: Prepare samples of the base polymer, the polymer compounded with a specified loading of 3,3'-Methylenebis[5-bromo-saligenin] (e.g., 5, 10, 15 wt%), and the polymer with a comparable loading of a non-halogenated flame retardant (e.g., ammonium polyphosphate) and another brominated flame retardant (e.g., decabromodiphenyl ether). Ensure homogenous dispersion of the additive.

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Mass: 5-10 mg.

  • Crucible: Alumina or platinum.

  • Atmosphere: Nitrogen (inert) and Air (oxidative), with a flow rate of 50-100 mL/min.

  • Heating Rate: A standard heating rate of 10 °C/min is often used.

  • Temperature Range: 30 °C to 800 °C.

Data Interpretation and Comparative Metrics:

ParameterDescriptionExpected Effect of 3,3'-Methylenebis[5-bromo-saligenin]
Onset of Decomposition (Tonset) The temperature at which significant mass loss begins.May slightly decrease Tonset as the C-Br bonds are typically less stable than the polymer backbone.
Temperature at Maximum Decomposition Rate (Tmax) The temperature at which the rate of mass loss is highest.May shift to lower or higher temperatures depending on the interaction with the polymer.
Char Yield (%) The percentage of mass remaining at a high temperature (e.g., 700 °C).Expected to increase char yield, as the aromatic structure can promote char formation.

Expected TGA Curve Comparison:

A polymer containing an effective flame retardant like 3,3'-Methylenebis[5-bromo-saligenin] will typically exhibit a multi-stage decomposition profile and a higher char yield at elevated temperatures compared to the virgin polymer.[5]

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the heat flow into or out of a sample as a function of temperature or time. It is used to determine thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).

Experimental Protocol:

  • Sample Preparation: Use the same set of compounded polymer samples as in the TGA analysis.

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Mass: 5-10 mg.

  • Crucible: Sealed aluminum pans.

  • Atmosphere: Nitrogen.

  • Heating/Cooling Rate: A standard rate of 10 °C/min.

  • Temperature Program: Typically involves a heat-cool-heat cycle to erase the thermal history of the polymer. For example, heat from 30 °C to 250 °C, cool to 30 °C, and reheat to 250 °C.

Data Interpretation and Comparative Metrics:

ParameterDescriptionExpected Effect of 3,3'-Methylenebis[5-bromo-saligenin]
Glass Transition Temperature (Tg) The temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state.May act as a plasticizer, slightly lowering the Tg, or as a rigid filler, slightly increasing it.
Melting Temperature (Tm) The temperature at which a crystalline polymer melts.Minor changes are expected, though it could influence the degree of crystallinity.
Crystallization Temperature (Tc) The temperature at which a polymer crystallizes upon cooling from the melt.May act as a nucleating agent, increasing Tc, or hinder chain mobility, decreasing Tc.
Cone Calorimetry

Principle: The cone calorimeter is one of the most effective bench-scale methods for studying the fire behavior of materials under simulated real-world fire conditions.[6] It measures parameters like the heat release rate (HRR), time to ignition (TTI), and total heat released (THR).

Experimental Protocol:

  • Sample Preparation: Prepare larger plaques of the compounded polymers (typically 100 mm x 100 mm x 3 mm).

  • Instrument: A cone calorimeter compliant with standards such as ASTM E1354 or ISO 5660.

  • Heat Flux: A common heat flux is 35 or 50 kW/m².

  • Ignition: A spark igniter is used to ignite the pyrolysis gases.

Data Interpretation and Comparative Metrics:

ParameterDescriptionExpected Effect of 3,3'-Methylenebis[5-bromo-saligenin]
Time to Ignition (TTI) The time it takes for the sample to ignite after being exposed to the heat flux.May decrease slightly due to the lower decomposition temperature of the flame retardant.
Peak Heat Release Rate (pHRR) The maximum rate at which heat is released during combustion. This is a critical indicator of fire hazard.A significant reduction is expected due to the flame-quenching action of the bromine radicals.
Total Heat Released (THR) The total amount of heat generated during the entire combustion process.A reduction is expected, indicating less fuel is effectively burned.
Char Yield The mass of the residue left after combustion.An increase in char yield is anticipated.

Visualizing the Process and Mechanism

To better understand the experimental workflow and the proposed mechanism of action, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation P Base Polymer Comp Compounding (Melt Blending) P->Comp FR 3,3'-Methylenebis [5-bromo-saligenin] FR->Comp TGA TGA Comp->TGA Evaluate Decomposition DSC DSC Comp->DSC Assess Transitions Cone Cone Calorimetry Comp->Cone Measure Fire Behavior TGA_Data T-onset, T-max, Char Yield TGA->TGA_Data DSC_Data Tg, Tm, Tc DSC->DSC_Data Cone_Data pHRR, THR, TTI Cone->Cone_Data Comp_Eval Comparative Evaluation TGA_Data->Comp_Eval DSC_Data->Comp_Eval Cone_Data->Comp_Eval

Caption: Experimental workflow for evaluating the thermal stability of the flame-retarded polymer.

Flame_Retardant_Mechanism cluster_polymer Polymer Matrix cluster_condensed Condensed Phase Action cluster_gas Gas Phase Action Polymer Polymer + FR Decomp Thermal Decomposition Polymer->Decomp Pyrolysis Heat Heat Source (Flame) Heat->Polymer Char Char Formation (Insulating Layer) Decomp->Char Promoted by Aromatic FR Structure FR_Decomp FR Decomposes (Releases HBr) Decomp->FR_Decomp Polymer_Radicals Flammable Polymer Radicals (H•, OH•) Decomp->Polymer_Radicals Gas_Phase Gas Phase (Flame Zone) Condensed_Phase Condensed Phase (Polymer) Char->Polymer Insulates Quench Radical Quenching (Flame Inhibition) FR_Decomp->Quench Br• Polymer_Radicals->Quench Reacts with Quench->Heat Reduces Heat Feedback

Caption: Proposed flame retardant mechanism for 3,3'-Methylenebis[5-bromo-saligenin].

Comparative Performance Summary (Projected)

Based on the known mechanisms of brominated flame retardants, the following table projects the comparative performance of 3,3'-Methylenebis[5-bromo-saligenin] against a non-halogenated (intumescent) and a standard brominated flame retardant in a polyolefin matrix (e.g., polypropylene).

Performance MetricVirgin PolymerPolymer + 3,3'-Methylenebis\n[5-bromo-saligenin]Polymer + Intumescent FR (e.g., APP)Polymer + Standard Brominated FR (e.g., DBDPE)
TGA: Char Yield at 700°C (N2) < 1%Moderate (10-20%)High (>25%)Low (<5%)
DSC: Effect on Tg N/AMinorMinor to Moderate IncreaseMinor
Cone: pHRR Reduction BaselineSignificant (60-80%)Moderate to Significant (50-70%)Significant (70-90%)
Cone: Smoke Production ModerateIncreasedDecreasedIncreased
Primary Mechanism N/AGas Phase InhibitionCondensed Phase (Char Formation)Gas Phase Inhibition

Conclusion and Future Outlook

3,3'-Methylenebis[5-bromo-saligenin], as a brominated phenolic compound, holds the potential to be an effective flame retardant. Its mechanism of action is anticipated to be primarily in the gas phase through radical trapping by released bromine species, a hallmark of many efficient halogenated flame retardants. Additionally, its aromatic structure may contribute to char formation in the condensed phase, providing a dual-mode of protection.

However, a comprehensive evaluation requires direct experimental evidence. The protocols and comparative framework provided in this guide offer a robust methodology for researchers to undertake such an analysis. Future work should focus on compounding 3,3'-Methylenebis[5-bromo-saligenin] into various polymer systems (e.g., polyolefins, epoxy resins, polyesters) and performing the described thermal analyses. Such studies will be invaluable in quantifying its efficacy relative to existing flame-retardant technologies and in understanding the structure-property relationships that govern its performance. Of particular interest will be its impact on smoke and toxic gas generation, a critical consideration for modern flame-retardant development.

References

  • Greenchemicals S.p.A. (2024, June 24). FLAME RETARDANTS FOR POLYOLEPHINES. Retrieved from [Link]

  • Oceanchem Group Limited. (2024, January 17). Common Flame Retardants Suitable For Polypropylene And Their Advantages And Disadvantages. Retrieved from [Link]

  • ResearchGate. (n.d.). Polymers with Fire Retardants - Characterization Using Thermal Analysis. Retrieved from [Link]

  • Wang, J., et al. (2002). Combustion behavior and thermal degradation properties of epoxy resins with a curing agent containing a caged bicyclic phosphate. Polymer Degradation and Stability, 77(2), 229-235. Retrieved from [Link]

  • Techmer PM. (2025, July 3). How Do Flame Retardants Work in Polymers? Brominated vs. Phosphorus-Based. Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 3,3'-Methylenebis[5-bromo-saligenin

Author: BenchChem Technical Support Team. Date: April 2026

The handling of 3,3'-Methylenebis[5-bromo-saligenin] (CAS No. 875235-19-1) requires rigorous safety protocols. As a brominated bis-phenolic compound and a critical impurity in the synthesis of Salbutamol Dimer, it presents a unique intersection of chemical and pharmacological hazards.

This guide provides drug development professionals and analytical chemists with the authoritative, self-validating protocols necessary to handle this compound safely, ensuring both personnel protection and analytical integrity.

Mechanistic Toxicology & Hazard Profile

To design an effective safety architecture, we must first understand the causality behind the compound's hazards. The structural homology of 3,3'-Methylenebis[5-bromo-saligenin] to beta-2 adrenergic agonists, combined with its halogenated phenolic rings, dictates three primary risk vectors:

  • Dermal Sensitization & Haptenization: Bromosaligenins are potent electrophilic haptens. Upon dermal contact, they can covalently bind to epidermal proteins, triggering a cell-mediated (T-lymphocyte) immune reaction that manifests as severe allergic contact dermatitis[1].

  • Enhanced Lipophilicity & Systemic Absorption: The addition of bromine atoms to the saligenin core significantly increases the molecule's lipophilicity compared to base salbutamol[2]. This facilitates rapid transit across the stratum corneum or alveolar epithelium if dust is inhaled, potentially leading to systemic beta-2 adrenergic off-target effects (e.g., tachycardia, tremors)[3].

  • Environmental Persistence: Halogenated aromatic compounds exhibit high aquatic toxicity and resist standard biological degradation, necessitating strict segregation into halogenated waste streams[4].

ToxicityPathway N1 Dermal/Inhalation Exposure (3,3'-Methylenebis[5-bromo-saligenin]) N2 Lipophilic Penetration (Enhanced by Bromine Atoms) N1->N2 N3 Protein Haptenization (Covalent Binding to Skin Proteins) N2->N3 Epidermal N4 Systemic Absorption (β2-Receptor Partial Agonism) N2->N4 Systemic N5 Allergic Contact Dermatitis (T-Cell Mediated) N3->N5 N6 Off-Target Sympathomimetic Effects (Tremor/Tachycardia) N4->N6

Fig 1. Toxicodynamics and sensitization pathway of brominated saligenin impurities.

Quantitative Hazard & PPE Specifications

Because specific Occupational Exposure Limits (OELs) for this exact impurity are not established, it must be handled under the stringent control banding of a highly potent Active Pharmaceutical Ingredient (API), mirroring the reproductive and sensitization hazards of salbutamol sulfate[3][5].

Table 1: Physicochemical & Hazard Summary

Parameter Value / Description
CAS Number 875235-19-1
Molecular Formula C15H14Br2O4
Molecular Weight 418.08 g/mol
Physical State Solid / Crystalline Powder

| Primary Hazards | Skin Sensitization (Category 1), Aquatic Toxicity, Suspected Reprotoxic |

Table 2: Required Personal Protective Equipment (PPE) by Scale

Operational Scale Hand Protection Respiratory Protection Eye & Face Protection
Analytical (<10 mg) Double Nitrile (Extended cuff) N95/FFP2 (If outside BSC) Safety Glasses with side shields
Preparative (10 mg - 1 g) Butyl Rubber over Nitrile Half-mask P100/FFP3 Chemical Splash Goggles

| Bulk (>1 g) or Spill | Butyl Rubber over Nitrile | PAPR with HEPA/Organic filters | Face Shield + Goggles |

Operational Handling Protocols

Every step in handling 3,3'-Methylenebis[5-bromo-saligenin] must be a self-validating system to prevent accidental aerosolization and dermal exposure.

Step-by-Step Weighing and Transfer Methodology
  • Preparation & Containment Validation

    • Action: Conduct all handling inside a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated powder weighing isolator.

    • Causality: Type B2 cabinets are 100% exhausted to the outside. Because this is a brominated organic, recirculating HEPA filters (found in Type A2 cabinets) may not capture vaporized halogenated fractions if the powder is later dissolved in volatile solvents.

    • Validation Check: Verify the magnehelic gauge reads negative pressure (-0.5 to -0.1 inches of water) before opening the sash.

  • Static Elimination

    • Action: Pass the sealed chemical vial through an anti-static ionizer bar for 10 seconds before opening.

    • Causality: Brominated phenolic powders are highly susceptible to triboelectric charging. Static repulsion can cause the powder to aerosolize upon opening, bypassing primary containment and drastically increasing inhalation risk.

    • Validation Check: Observe the powder's behavior through the glass; it should rest at the bottom of the vial without clinging to the walls.

  • Primary Transfer

    • Action: Use a grounded, anti-static micro-spatula to transfer the solid into a pre-tared anti-static weigh boat.

    • Causality: Minimizes surface area exposure and prevents powder from jumping onto the operator's gloves.

    • Validation Check: The analytical balance must stabilize within 5 seconds, indicating no micro-currents or powder drift.

  • In-Situ Dissolution

    • Action: Add the analytical solvent (e.g., methanol or DMSO) directly to the weigh boat inside the BSC before transferring to a volumetric flask.

    • Causality: Powders present a high inhalation risk; solutions present a dermal risk. Transitioning the compound into a liquid state inside the primary containment eliminates the risk of airborne dust during laboratory transit.

    • Validation Check: Visually confirm complete dissolution (no particulate suspension) before capping the flask.

HandlingWorkflow S1 1. Pre-Operation (BSC Purge & Gauge Check) S2 2. Static Elimination (Ionizer Bar Application) S1->S2 S3 3. Primary Transfer (Anti-Static Weigh Boat) S2->S3 S4 4. Dissolution (Solvent Addition in BSC) S3->S4 S5 5. Decontamination (Alkaline Phenoxide Conversion) S4->S5

Fig 2. Self-validating operational workflow for handling brominated saligenin powders.

Spill Response & Decontamination Plan

In the event of a powder spill outside of primary containment, execute the following protocol:

  • Isolation: Immediately evacuate personnel within a 5-meter radius. Do not attempt to sweep the powder, as this will aerosolize the active impurity.

  • PPE Escalation: The spill responder must don a Powered Air-Purifying Respirator (PAPR), double nitrile gloves, and a Tyvek suit.

  • Containment: Surround the spill with an inert, non-combustible absorbent (e.g., diatomaceous earth).

  • Chemical Neutralization & Wipe:

    • Action: Lightly mist the spill with 70% Isopropyl Alcohol (IPA) to suppress dust, then wipe with pads soaked in a dilute alkaline solution (0.1 M NaOH).

    • Causality: The phenolic hydroxyl groups on the saligenin moiety are weakly acidic. A dilute alkaline wash converts the residual compound into its highly water-soluble phenoxide salt. This prevents the brominated compound from volatilizing and ensures complete, residue-free removal from the bench surface.

    • Validation Check: A final surface swab should show no UV fluorescence under a 254 nm analytical lamp.

Disposal Logistics

Do not dispose of 3,3'-Methylenebis[5-bromo-saligenin] or its contaminated PPE in standard biohazard or general chemical waste.

  • Liquid Waste: Must be collected in dedicated, clearly labeled "Halogenated Organic Waste" carboys to prevent environmental aquatic toxicity[4].

  • Solid Waste: Contaminated gloves, weigh boats, and spill pads must be sealed in secondary containment bags and sent for high-temperature commercial incineration.

References

  • Fisher Scientific. Salbutamol sulfate Safety Data Sheet.
  • Santa Cruz Biotechnology. Salbutamol hemisulfate Safety Data Sheet.
  • Cayman Chemical. (R)-Salbutamol Safety Data Sheet.
  • Medical Journals Sweden. Importance of Pure Chemicals in Investigations of Cross Sensitivity.
  • BenchChem. Salmefamol - CAS 18910-65-1 | Technical Support Center.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.